molecular formula C11H12O5 B025546 4-(Carboxymethyl)-2-ethoxybenzoic acid CAS No. 220438-80-2

4-(Carboxymethyl)-2-ethoxybenzoic acid

Cat. No.: B025546
CAS No.: 220438-80-2
M. Wt: 224.21 g/mol
InChI Key: PRZWZRNYTRQDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Carboxymethyl)-2-ethoxybenzoic acid, also known as (4-Carboxy-3-ethoxy)phenyl Acetic Acid, is a key pharmaceutical compound with the molecular formula C 11 H 12 O 5 and a molecular weight of 224.21 g/mol . This white to off-white solid is classified as Repaglinide Impurity A according to European Pharmacopoeia (EP) and British Pharmacopoeia (BP) standards . Research Applications and Value This compound serves as a critical reference standard in analytical research and pharmaceutical development. Its primary application is in the quality control and regulatory compliance of the anti-diabetic drug Repaglinide . Researchers utilize 4-(Carboxymethyl)-2-ethoxybenzoic acid for method development and validation (AMV), identification of impurities in Abbreviated New Drug Applications (ANDA), and Quality Control (QC) testing to ensure the safety and consistency of drug formulations . Synthetic Intermediate Beyond its role as an impurity standard, the compound is a significant synthetic intermediate in the manufacturing process of Repaglinide . Its structure forms part of the core benzoic acid derivative of the final active pharmaceutical ingredient. The related ethyl ester derivative, 2-(3-Ethoxy-4-ethoxycarbonylphenyl)acetic acid (CAS 99469-99-5), is explicitly described as a synthetic intermediate for Repaglinide . Handling and Storage For guaranteed stability and performance, this material should be stored in a cool, dry place, typically at 2-8°C in a refrigerator . This product is intended for research use only and is not meant for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(carboxymethyl)-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-16-9-5-7(6-10(12)13)3-4-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZWZRNYTRQDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176522
Record name 4-(Carboxymethyl)-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220438-80-2
Record name 4-(Carboxymethyl)-2-ethoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220438802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Carboxymethyl)-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(CARBOXYMETHYL)-2-ETHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92FSD7933
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"4-(Carboxymethyl)-2-ethoxybenzoic acid" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Primary Identifier: CAS 220438-80-2 Common Designation: Repaglinide Impurity A / Repaglinide Intermediate Molecular Formula: C₁₁H₁₂O₅ Molecular Weight: 224.21 g/mol [1]

Executive Summary

4-(Carboxymethyl)-2-ethoxybenzoic acid is a critical dicarboxylic acid intermediate used primarily in the synthesis of Repaglinide , a meglitinide class antidiabetic agent. Structurally, it consists of a benzoic acid core substituted with an ethoxy group at the ortho position (C2) and a carboxymethyl group at the para position (C4).

In the context of pharmaceutical development, this molecule serves two distinct roles:

  • Key Starting Material (KSM): It provides the "acidic" pharmacophore of the Repaglinide molecule, which is subsequently coupled with a complex amine side chain.

  • Critical Quality Attribute (CQA): It is monitored as Impurity A (EP/BP standards) in the final drug substance, requiring rigorous quantification by HPLC to ensure patient safety.

Structural Characterization & Physicochemical Profile[2][3][4]

Molecular Geometry

The molecule features a planar benzene ring with two acidic functionalities. The C1-carboxyl group is conjugated with the aromatic ring, while the C4-carboxymethyl group is separated by a methylene bridge, breaking conjugation and resulting in distinct pKa values. The C2-ethoxy group introduces steric bulk and electron-donating properties via resonance, influencing the acidity of the C1-carboxyl.

PropertyValue / Description
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent)
pKa (Predicted) pKa₁ ≈ 3.8 (Benzoic acid), pKa₂ ≈ 4.6 (Acetic acid side chain)
Melting Point 125–130 °C (Typical for dicarboxylic acid derivatives)
LogP ~1.9 (Lipophilic ethoxy group balances hydrophilic carboxyls)
Spectroscopic Fingerprint (Predicted)

Researchers utilizing this intermediate for structure verification should look for the following diagnostic signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5–13.0 ppm (br s, 2H): Carboxylic acid protons (-COOH).

    • δ 7.6 ppm (d, J=8.0 Hz, 1H): Aromatic H-6 (Ortho to benzoic acid).

    • δ 7.0 ppm (s, 1H): Aromatic H-3 (Ortho to ethoxy).

    • δ 6.8 ppm (d, J=8.0 Hz, 1H): Aromatic H-5.

    • δ 4.1 ppm (q, J=7.0 Hz, 2H): Ethoxy -OCH₂-.

    • δ 3.6 ppm (s, 2H): Benzylic -CH₂-COOH.

    • δ 1.3 ppm (t, J=7.0 Hz, 3H): Ethoxy -CH₃.

  • IR Spectrum (KBr):

    • 1680–1710 cm⁻¹: Strong C=O stretching (split peaks due to two distinct carboxyl environments).

    • 2500–3000 cm⁻¹: Broad O-H stretching (Carboxylic acid dimer).

    • 1250 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

Synthetic Pathway & Manufacturing Logic

The industrial synthesis of 4-(carboxymethyl)-2-ethoxybenzoic acid typically follows a homologation strategy starting from 4-methyl-2-hydroxybenzoic acid derivatives. The core challenge is extending the C4-methyl group by one carbon atom to form the carboxymethyl group.

The "Cyanation-Hydrolysis" Route

This is the most robust pathway, avoiding the use of expensive transition metal catalysts required for carbonylation.

  • O-Alkylation: The phenolic hydroxyl of 4-methylsalicylate is ethylated using diethyl sulfate or ethyl iodide.

  • Radical Bromination: The C4-methyl group is functionalized using N-bromosuccinimide (NBS) to form the benzyl bromide.

  • Cyanation: Nucleophilic substitution with Sodium Cyanide (NaCN) extends the carbon chain, forming the nitrile.

  • Hydrolysis: The nitrile and the ester are simultaneously hydrolyzed under acidic or basic conditions to yield the dicarboxylic acid.

Synthesis Start 4-Methyl-2-hydroxy benzoic acid ester Step1 Ethyl 2-ethoxy- 4-methylbenzoate Start->Step1 EtI / K2CO3 (O-Alkylation) Step2 Ethyl 2-ethoxy-4- (bromomethyl)benzoate Step1->Step2 NBS / AIBN (Radical Bromination) Step3 Ethyl 2-ethoxy-4- (cyanomethyl)benzoate Step2->Step3 NaCN (Cyanation) Final 4-(Carboxymethyl)- 2-ethoxybenzoic acid Step3->Final HCl / H2O (Hydrolysis)

Figure 1: Industrial synthesis pathway via homologation of the C4-methyl group.

Role in Repaglinide Synthesis[6][7][8]

4-(Carboxymethyl)-2-ethoxybenzoic acid represents the "Left-Hand Side" (LHS) of the Repaglinide molecule. The final drug assembly involves an amide coupling between the C4-carboxymethyl group of this intermediate and the amine functionality of the "Right-Hand Side" (RHS) fragment.

Chemo-selectivity Challenge: Since the molecule contains two carboxylic acid groups, selective coupling at the aliphatic carboxyl (C4 position) over the aromatic carboxyl (C1 position) is critical. This is often achieved by:

  • Using the anhydride form of the molecule.[2][3]

  • Selective activation reagents (e.g., CDI or DCC).

  • Protecting the aromatic carboxyl as an ester during coupling (though this adds deprotection steps).

Repaglinide Intermediate 4-(Carboxymethyl)- 2-ethoxybenzoic acid (This Molecule) Coupling Amide Coupling (DCC / HOBt) Intermediate->Coupling C4-COOH Activation Amine (S)-3-methyl-1-(2-(1-piperidinyl) phenyl)butylamine Amine->Coupling Repaglinide Repaglinide (Active Pharmaceutical Ingredient) Coupling->Repaglinide

Figure 2: Convergent synthesis of Repaglinide showing the incorporation of the intermediate.

Analytical Methodologies

For researchers handling this compound, establishing purity is paramount. The following HPLC conditions are recommended for separating the acid from its ester precursors and Repaglinide.

HPLC Protocol (Impurity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate Buffer pH 2.5 (Suppresses ionization of carboxyls for better retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 30 minutes.

  • Detection: UV at 240 nm (Benzoic acid absorption maximum).

  • Retention Time Logic: The dicarboxylic acid (most polar) will elute earlier than the mono-esters and significantly earlier than Repaglinide.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store in a cool, dry place. Hygroscopic tendency due to carboxylic acid groups.

References

  • European Pharmacopoeia (Ph. Eur.). Repaglinide Monograph: Impurity A. European Directorate for the Quality of Medicines (EDQM).

  • Grethe, G., et al. (2004). Process for the preparation of Repaglinide. US Patent Application US20040249188A1.

  • Müller, P., et al. (1998).[4] Synthesis and Structure-Activity Relationships of New Benzoic Acid Derivatives as Potent Hypoglycemic Agents. Journal of Medicinal Chemistry, 41(26), 5219–5228.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10131212: 4-(Carboxymethyl)-2-ethoxybenzoic acid.

Sources

"4-(Carboxymethyl)-2-ethoxybenzoic acid" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 4-(Carboxymethyl)-2-ethoxybenzoic acid

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Substituted Benzoic Acid Derivative

In the landscape of drug discovery and development, the exploration of novel small molecules with therapeutic potential is a constant endeavor. Benzoic acid derivatives have historically served as a rich scaffold for the development of a wide range of pharmaceuticals, owing to their ability to interact with various biological targets.[1][2] This guide focuses on a specific, lesser-studied derivative, 4-(Carboxymethyl)-2-ethoxybenzoic acid , and aims to provide a comprehensive overview of its potential biological activities.

While direct research on this compound is limited, a thorough analysis of its structural components—the ethoxybenzoic acid core and the carboxymethyl substituent—allows for the formulation of scientifically sound hypotheses regarding its pharmacological profile. The presence of an ethoxy group on the benzoic acid ring is known to influence solubility and can contribute to analgesic and anti-inflammatory properties.[3][4] Simultaneously, the addition of a carboxymethyl group has been shown in other contexts to enhance biological activities such as antioxidant, antitumor, and anticoagulant effects.[5][6]

This document will, therefore, serve as a technical roadmap for researchers, scientists, and drug development professionals. It will not only detail the known physicochemical properties of 4-(Carboxymethyl)-2-ethoxybenzoic acid but also extrapolate its potential biological activities based on established structure-activity relationships (SAR). Crucially, this guide will provide detailed, actionable experimental protocols to systematically investigate and validate these hypotheses, thereby paving the way for new avenues of research and potential therapeutic applications.

Physicochemical Properties and their Biological Implications

The molecular structure of 4-(Carboxymethyl)-2-ethoxybenzoic acid is characterized by a benzoic acid core with an ethoxy group at the 2-position and a carboxymethyl group at the 4-position. This unique arrangement of functional groups dictates its physicochemical properties, which in turn are expected to influence its pharmacokinetic and pharmacodynamic behavior.

PropertyValue/DescriptionImplication for Biological Activity
Molecular Formula C11H12O5
CAS Number 220438-80-2
Solubility The ethoxy group enhances solubility in organic solvents, while the carboxymethyl and carboxylic acid groups contribute to hydrophilicity and water solubility.[7]This amphiphilic nature may facilitate passage through biological membranes while maintaining sufficient solubility in aqueous physiological environments.
Acidity (pKa) The two carboxylic acid groups will have distinct pKa values. The benzoic acid proton will be more acidic than the acetic acid proton of the carboxymethyl group.The ionization state at physiological pH will influence receptor binding, cell permeability, and overall bioavailability.
Hydrogen Bonding The presence of two carboxylic acid groups and an ether oxygen allows for multiple hydrogen bond donor and acceptor sites.This is crucial for potential interactions with the active sites of enzymes and receptors.[2]

Hypothesized Biological Activities and Proposed Mechanisms of Action

Based on the known biological effects of structurally related compounds, we can hypothesize several potential activities for 4-(Carboxymethyl)-2-ethoxybenzoic acid.

Anti-inflammatory and Analgesic Potential

Rationale: 2-Ethoxybenzoic acid, a structural component of our target molecule, is known to possess analgesic and anti-inflammatory effects.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules, often containing a carboxylic acid moiety, which is crucial for their mechanism of action.

Proposed Mechanism: A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the inflammatory pathway through the production of prostaglandins. The acidic nature of 4-(Carboxymethyl)-2-ethoxybenzoic acid would facilitate its interaction with the active site of COX enzymes.

G cluster_pathway Hypothesized Anti-inflammatory Pathway Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediates COX_Enzymes->Prostaglandins Produces Target_Molecule 4-(Carboxymethyl)- 2-ethoxybenzoic acid Target_Molecule->COX_Enzymes Inhibits

Caption: Hypothesized COX inhibition pathway.

Antimicrobial and Anti-biofilm Potential

Rationale: 4-Ethoxybenzoic acid has demonstrated anti-biofilm activity against Staphylococcus aureus and can potentiate the efficacy of antibiotics like vancomycin.[8] The proposed mechanism for this activity is the alteration of cell membrane hydrophobicity.[8]

Proposed Mechanism: 4-(Carboxymethyl)-2-ethoxybenzoic acid may similarly disrupt bacterial cell membranes, leading to a decrease in their hydrophobicity. This would interfere with the initial stages of biofilm formation and could also increase the permeability of the membrane to other antimicrobial agents.

Antioxidant and Antitumor Potential

Rationale: The chemical modification of polysaccharides with carboxymethyl groups has been shown to significantly enhance their antioxidant, and in some cases, antitumor activities.[5][6] This suggests that the carboxymethyl moiety is a key contributor to these effects.

Proposed Mechanisms:

  • Antioxidant: The compound could act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS).

  • Antitumor: The molecule might induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

Proposed Experimental Workflows for Validation

To rigorously test the hypothesized biological activities, a series of well-defined experimental protocols are proposed.

Assessment of Anti-inflammatory Activity

Objective: To determine if 4-(Carboxymethyl)-2-ethoxybenzoic acid can inhibit COX enzymes and reduce inflammatory responses in a cellular model.

Workflow Diagram:

G cluster_workflow Anti-inflammatory Activity Workflow COX_Assay COX-1/COX-2 Inhibition Assay (In vitro) LPS_Stimulation LPS Stimulation with/ without Test Compound Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Cell_Culture->LPS_Stimulation Cytokine_Analysis Cytokine Measurement (e.g., TNF-α, IL-6 via ELISA) LPS_Stimulation->Cytokine_Analysis

Caption: Workflow for anti-inflammatory validation.

Detailed Protocol: COX Inhibition Assay (In Vitro)

  • Preparation: Prepare a stock solution of 4-(Carboxymethyl)-2-ethoxybenzoic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Reaction: Utilize a commercial COX inhibitor screening assay kit. In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Incubate for a specified time at the recommended temperature. Measure the absorbance or fluorescence according to the kit's instructions.

  • Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Evaluation of Antimicrobial and Anti-biofilm Activity

Objective: To assess the compound's ability to inhibit bacterial growth and prevent biofilm formation.

Detailed Protocol: Biofilm Formation Assay

  • Bacterial Culture: Grow a culture of a biofilm-forming bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

  • Preparation of Plates: In a 96-well microtiter plate, add fresh growth medium containing serial dilutions of 4-(Carboxymethyl)-2-ethoxybenzoic acid.

  • Inoculation: Inoculate the wells with the bacterial culture. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Staining: After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS). Stain the adherent biofilm with crystal violet.

  • Quantification: Solubilize the crystal violet with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Analysis: Compare the absorbance of the wells treated with the test compound to the positive control to determine the percentage of biofilm inhibition.

Investigation of Antioxidant and Antitumor Activities

Objective: To measure the compound's radical scavenging ability and its cytotoxic effects on cancer cells.

Workflow Diagram:

G cluster_workflow Antioxidant & Antitumor Workflow DPPH_Assay DPPH Radical Scavenging Assay (Antioxidant) Cancer_Cell_Lines Culture of various Cancer Cell Lines MTT_Assay MTT Cytotoxicity Assay Cancer_Cell_Lines->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination

Caption: Workflow for antioxidant and antitumor validation.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-(Carboxymethyl)-2-ethoxybenzoic acid for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Synthesis and Formulation Considerations

The synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid can be approached through multi-step organic synthesis, likely starting from simpler substituted benzoic acids or toluenes. The purity of the final compound is critical for accurate biological testing and should be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

For biological assays, the compound must be formulated in a vehicle that ensures its solubility and stability without interfering with the assay. A common approach is to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium for the final working concentrations. It is imperative to include vehicle controls in all experiments to account for any effects of the solvent.

Conclusion and Future Directions

While 4-(Carboxymethyl)-2-ethoxybenzoic acid is not extensively characterized in the scientific literature, a systematic analysis based on the principles of structure-activity relationships suggests a promising potential for a range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor effects. The presence of both the ethoxy and carboxymethyl groups on the benzoic acid scaffold provides a unique combination of lipophilicity and hydrophilicity, along with multiple sites for biological interactions.

The experimental workflows detailed in this guide provide a clear and robust framework for the systematic investigation of these hypothesized activities. Successful validation of any of these properties could position 4-(Carboxymethyl)-2-ethoxybenzoic acid as a lead compound for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action, as well as exploring its pharmacokinetic and toxicological profiles in preclinical models. The journey from a promising molecular structure to a potential therapeutic agent is long and challenging, but the scientific rationale for embarking on this investigation for 4-(Carboxymethyl)-2-ethoxybenzoic acid is compelling.

References

  • 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 . PubChem. [Link]

  • 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin . PubMed. [Link]

  • 2-Ethoxybenzoic acid | C9H10O3 | CID 67252 . PubChem. [Link]

  • Applications of 2-Ethoxybenzoic Acid in Diverse Industries . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Effects of Carboxymethyl Modification on the Acidic Polysaccharides from Calocybe indica: Physicochemical Properties, Antioxidant, Antitumor and Anticoagulant Activities . ResearchGate. [Link]

  • Effects of Carboxymethyl Modification on the Acidic Polysaccharides from Calocybe indica: Physicochemical Properties, Antioxidant, Antitumor and Anticoagulant Activities . MDPI. [Link]

  • ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives . ResearchGate. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) . OMICS International. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) . ResearchGate. [Link]

  • 2-[(4-CARBOXYMETHYLPHENOXY)METHYL]BENZOIC ACID . PharmaCompass. [Link]

  • Synthesis method of 2-ethoxybenzoic acid compound.

Sources

An In-depth Technical Guide to 4-(Carboxymethyl)-2-ethoxybenzoic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the strategic selection of synthetic building blocks is paramount. These molecular scaffolds are the foundational elements upon which complex, biologically active molecules are constructed. This guide provides a comprehensive technical overview of 4-(Carboxymethyl)-2-ethoxybenzoic acid, a bifunctional building block of significant interest, particularly in the synthesis of pharmaceutical agents. While its primary claim to fame is its role as a key intermediate in the production of the antidiabetic drug Repaglinide, its unique structural features suggest a broader potential in medicinal chemistry and materials science. As we delve into the synthesis, characterization, and application of this compound, we will explore the nuances of its reactivity and the rationale behind its utilization in complex molecular architectures.

Core Characteristics of 4-(Carboxymethyl)-2-ethoxybenzoic Acid

4-(Carboxymethyl)-2-ethoxybenzoic acid, also referenced in the literature as (4-Carboxy-3-ethoxyphenyl)acetic acid or Repaglinide Impurity A, is a substituted benzoic acid derivative.[1][2] Its structure is characterized by a central benzene ring substituted with an ethoxy group, a carboxylic acid directly attached to the ring, and a carboxymethyl group. This arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a versatile reagent in organic synthesis.

Property Value Reference
CAS Number 220438-80-2[1]
Molecular Formula C11H12O5[1]
Molecular Weight 224.21 g/mol [1]
Appearance White to Off-White Solid[1]
Melting Point 140-142 °C[3]
pKa 3.96 ± 0.10 (Predicted)[3]

The presence of two carboxylic acid groups with different pKa values allows for selective reactions, a feature highly desirable in multi-step syntheses. The ethoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring and the acidity of the benzoic acid proton.

Synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic Acid: A Detailed Protocol

The synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid can be approached from several routes. Here, we present a well-documented method starting from ethyl 2-ethoxy-4-methylbenzoate, as outlined in patent literature.[4]

Method 1: Carboxylation of Ethyl 2-ethoxy-4-methylbenzoate

This approach involves the deprotonation of the methyl group of ethyl 2-ethoxy-4-methylbenzoate to form a carbanion, which is then quenched with carbon dioxide to introduce the second carboxylic acid functionality.

Synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid start Ethyl 2-ethoxy-4-methylbenzoate intermediate Carbanion Intermediate start->intermediate Deprotonation product 4-(Carboxymethyl)-2-ethoxybenzoic acid intermediate->product Carboxylation reagent1 1. Lithium diisopropylamide (LDA) 2. CO2 (quenching) reagent1->intermediate reagent1->product

Caption: Synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid.

Causality Behind Experimental Choices:

  • Base Selection: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its strength is necessary to deprotonate the relatively non-acidic protons of the methyl group on the benzene ring. A weaker base would not be effective. Its bulky nature prevents it from acting as a nucleophile and attacking the ester functionality of the starting material.

  • Solvent: The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (THF). THF is capable of solvating the lithium cation of LDA and remains unreactive under the strongly basic conditions.

  • Temperature: The deprotonation step is usually performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the highly reactive carbanion intermediate.

  • Quenching Agent: Carbon dioxide serves as the electrophile to introduce the carboxyl group. It is a readily available and efficient C1 source for this purpose.

Detailed Experimental Protocol:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Formation of LDA: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of LDA.

  • Formation of the Carbanion: A solution of ethyl 2-ethoxy-4-methylbenzoate in anhydrous THF is added dropwise to the freshly prepared LDA solution, again keeping the temperature below -70 °C. The reaction mixture is stirred for 1-2 hours at this temperature. The formation of the deep-colored carbanion is often observed.

  • Carboxylation: Gaseous carbon dioxide (from a cylinder or subliming dry ice) is bubbled through the reaction mixture for 1-2 hours. The color of the reaction mixture typically fades as the carbanion is quenched.

  • Workup: The reaction is quenched by the slow addition of water. The mixture is allowed to warm to room temperature. The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to a pH of around 2.

  • Isolation: The precipitated product, 4-(Carboxymethyl)-2-ethoxybenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Purification and Characterization

The crude product obtained from the synthesis can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Spectroscopic Characterization:

The structure of 4-(Carboxymethyl)-2-ethoxybenzoic acid has been confirmed by various spectroscopic methods, as it is a known impurity of Repaglinide.[2]

Spectroscopic Technique Key Features
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), the methylene protons of the carboxymethyl group (singlet), and the aromatic protons.
¹³C NMR Resonances for the two carboxylic acid carbons, the carbons of the ethoxy group, and the aromatic carbons.
IR Spectroscopy Broad O-H stretching vibrations for the carboxylic acid groups, C=O stretching vibrations for the carbonyls, and C-O stretching for the ether linkage.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Applications as a Synthetic Building Block: The Synthesis of Repaglinide

The primary and most well-documented application of 4-(Carboxymethyl)-2-ethoxybenzoic acid is in the synthesis of Repaglinide, a potent oral antidiabetic drug.

Repaglinide Synthesis building_block 4-(Carboxymethyl)-2-ethoxybenzoic acid product Repaglinide building_block->product amine (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine amine->product coupling Amide Coupling coupling->product

Caption: Key coupling step in the synthesis of Repaglinide.

In this synthesis, one of the carboxylic acid groups of 4-(Carboxymethyl)-2-ethoxybenzoic acid is selectively activated and coupled with the primary amine of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine to form an amide bond.

Mechanism of Amide Bond Formation:

The selective activation of one carboxylic acid over the other is a critical aspect of this synthesis. The benzoic acid is generally more acidic and sterically hindered than the acetic acid moiety. Typically, the acetic acid carboxyl group is activated using a coupling agent such as a carbodiimide (e.g., DCC or EDC) or by converting it to a more reactive species like an acid chloride or an active ester. This activated intermediate then readily reacts with the amine to form the desired amide bond of Repaglinide.

Experimental Protocol for Amide Coupling (Conceptual):

  • Activation: 4-(Carboxymethyl)-2-ethoxybenzoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or DMF). A coupling agent (e.g., EDC) and an activator (e.g., HOBt) are added, and the mixture is stirred at room temperature for a short period to form the active ester intermediate.

  • Coupling: A solution of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in the same solvent is added to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is worked up to remove the coupling agent byproducts and unreacted starting materials. The final product, Repaglinide, is then purified by chromatography or recrystallization.

Future Perspectives and Broader Applications

While the utility of 4-(Carboxymethyl)-2-ethoxybenzoic acid is firmly established in the synthesis of Repaglinide, its potential as a versatile building block extends beyond this single application. The presence of two distinct carboxylic acid functionalities opens up possibilities for its use in:

  • Polymer Chemistry: It can be used as a monomer in the synthesis of polyesters and polyamides with tailored properties.

  • Supramolecular Chemistry: The molecule's ability to form hydrogen bonds makes it a candidate for the construction of self-assembling molecular architectures.

  • Combinatorial Chemistry: The two carboxylic acid groups can be selectively functionalized to generate libraries of compounds for high-throughput screening in drug discovery. The derivatization of carboxymethylated compounds has shown promise in enhancing the biological activities of molecules.[5]

Conclusion

4-(Carboxymethyl)-2-ethoxybenzoic acid is a valuable and versatile synthetic building block with a proven track record in the pharmaceutical industry. Its well-defined synthesis, unique bifunctional nature, and the potential for selective reactivity at its two carboxylic acid sites make it an attractive starting material for the construction of complex molecular targets. While its role in the synthesis of Repaglinide is its most prominent application to date, the exploration of its utility in other areas of chemical synthesis holds significant promise for future innovations.

References

  • Dr. Reddy's Laboratories. (2004). Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide. U.S.
  • PrepChem. (n.d.). Synthesis of 4-hydroxybenzoic acid. Retrieved from [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2015). Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
  • MDPI. (2022). Synthesis and Applications of Carboxymethyl Cellulose Hydrogels. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • PubMed. (2023). Synthesis and its biological activity of carboxymethyl hemicellulose p-hydroxybenzoate (P-CMHC). Retrieved from [Link]

  • LookChem. (n.d.). 4-(Carboxymethyl)-2-ethoxybenzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Repaglinide - Impurity A. Retrieved from [Link]

  • Reddy, K. V. S. R., Babu, J. M., Mathad, V. T., Eswaraiah, S., Reddy, M. S., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461–467.
  • National Center for Biotechnology Information. (2023). Effects of Carboxymethyl Modification on the Acidic Polysaccharides from Calocybe indica: Physicochemical Properties, Antioxidant, Antitumor and Anticoagulant Activities. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid, a bifunctional aromatic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, publicly documented synthesis, this note details a proposed multi-step synthetic pathway, grounded in established and reliable organic chemistry transformations. Each step is accompanied by a detailed protocol, mechanistic insights, and safety considerations, designed to be a valuable resource for researchers, chemists, and professionals in drug development.

Introduction and Significance

4-(Carboxymethyl)-2-ethoxybenzoic acid is a unique molecule featuring two carboxylic acid moieties with different acidities and an ethoxy group on a benzene ring. This structural arrangement makes it an attractive building block for the synthesis of more complex molecules. The differential reactivity of the two carboxyl groups can be exploited for selective derivatization, making it a valuable intermediate in the development of novel pharmaceuticals, polymers, and other advanced materials. The ethoxy group can also influence the compound's solubility and pharmacokinetic properties in biological systems.

This guide outlines a logical and feasible synthetic route starting from a commercially available precursor, 2-hydroxy-4-methylbenzoic acid. The proposed synthesis involves three key transformations: ethoxylation of the phenolic hydroxyl group, benzylic bromination of the methyl group, and subsequent conversion of the resulting benzyl bromide to a carboxylic acid via a nitrile intermediate.

Proposed Synthetic Pathway

The synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid can be envisioned through a three-step process, as illustrated below. This pathway was designed to utilize well-established reactions with predictable outcomes and high potential yields.

Synthetic_Pathway cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Cyanation and Hydrolysis start 2-Hydroxy-4-methylbenzoic acid intermediate1 2-Ethoxy-4-methylbenzoic acid start->intermediate1  Diethyl sulfate, K2CO3, Acetone, Reflux intermediate2 4-(Bromomethyl)-2-ethoxybenzoic acid intermediate1->intermediate2  NBS, AIBN, CCl4, Light, Reflux intermediate3 4-(Cyanomethyl)-2-ethoxybenzoic acid intermediate2->intermediate3  NaCN, DMSO product 4-(Carboxymethyl)-2-ethoxybenzoic acid intermediate3->product  HCl (aq), Reflux

Figure 1: Proposed synthetic workflow for 4-(Carboxymethyl)-2-ethoxybenzoic acid.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Special care should be taken when handling diethyl sulfate (a potent alkylating agent), N-bromosuccinimide (a lachrymator), and sodium cyanide (highly toxic).

Step 1: Synthesis of 2-Ethoxy-4-methylbenzoic Acid

This step involves the ethoxylation of the phenolic hydroxyl group of 2-hydroxy-4-methylbenzoic acid using a Williamson ether synthesis.[1]

  • Reagents and Materials:

    • 2-Hydroxy-4-methylbenzoic acid

    • Diethyl sulfate

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-methylbenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

    • Stir the suspension at room temperature for 30 minutes.

    • Add diethyl sulfate (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-ethoxy-4-methylbenzoic acid as a white solid.

Step 2: Synthesis of 4-(Bromomethyl)-2-ethoxybenzoic Acid

This step involves the free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS).[2]

  • Reagents and Materials:

    • 2-Ethoxy-4-methylbenzoic acid

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (anhydrous)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-ethoxy-4-methylbenzoic acid (1.0 eq) in anhydrous carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Irradiate the mixture with a heat lamp and heat to reflux for 4-6 hours. The reaction should be monitored by TLC.

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4-(bromomethyl)-2-ethoxybenzoic acid. This product is often used in the next step without further purification.

Step 3: Synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic Acid

This final step involves a two-part process: nucleophilic substitution of the benzyl bromide with a cyanide ion, followed by hydrolysis of the resulting nitrile to a carboxylic acid.[3][4][5]

  • Reagents and Materials:

    • 4-(Bromomethyl)-2-ethoxybenzoic acid

    • Sodium cyanide

    • Dimethyl sulfoxide (DMSO)

    • Concentrated Hydrochloric acid

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • Part A: Cyanation

      • In a round-bottom flask, dissolve the crude 4-(bromomethyl)-2-ethoxybenzoic acid (1.0 eq) in DMSO.

      • Carefully add sodium cyanide (1.2 eq) in portions. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a fume hood.

      • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.

      • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

      • Wash the combined organic layers with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-(cyanomethyl)-2-ethoxybenzoic acid.

    • Part B: Hydrolysis

      • To the crude 4-(cyanomethyl)-2-ethoxybenzoic acid, add a 6 M solution of hydrochloric acid.

      • Heat the mixture to reflux for 8-12 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if under basic conditions) or by TLC.[6]

      • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

      • Collect the solid by filtration and wash with cold water.

      • If the product does not precipitate, extract the aqueous solution with ethyl acetate.

      • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

      • Recrystallize the crude product from a suitable solvent to obtain pure 4-(Carboxymethyl)-2-ethoxybenzoic acid.

Summary of Key Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-(Carboxymethyl)-2-ethoxybenzoic acid 220438-80-2C11H12O5224.21

Concluding Remarks

The synthetic route detailed in this application note provides a robust and logical pathway for the laboratory-scale preparation of 4-(Carboxymethyl)-2-ethoxybenzoic acid. By employing a series of well-understood and high-yielding reactions, this protocol offers a reliable method for accessing this valuable bifunctional molecule. Researchers and drug development professionals can utilize this guide as a foundational method, which can be further optimized for specific needs and larger-scale production. The successful synthesis of this compound will enable further exploration of its potential in various scientific and industrial applications.

References

  • Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Andriani, F., Karlsson, M., Elder, T., & Lawoko, M. (2024). Lignin Carboxymethylation: Probing Fundamental Insights into Structure–Reactivity Relationships. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of 4-Methylbenzoic Acid in Modern Chemical Manufacturing. Retrieved from [Link]

  • Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Mosher Chemical. (n.d.). 4-(Carboxymethyl)-2-ethoxybenzoic acid. Retrieved from [Link]

  • Evergreensino Chemical Co., Ltd. (2019). p-Toluic Acid (4-methylbenzoic Acid). Retrieved from [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Retrieved from [Link]

  • Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Google Patents. (1975). US3928429A - Method of preparing aryl acetic acids.
  • Google Patents. (1973). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Yang, X., et al. (2025). Effects of carboxymethyl modification on physicochemical properties, structure of fenugreek polysaccharide and its capabilities of aroma enhancement and moisture retention in cigarettes. International Journal of Biological Macromolecules. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Reddy, T., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]

  • European Patent Office. (2013). 1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. Retrieved from [Link]

  • ResearchGate. (2018). What are the conditions to do the reaction of carboxymethylation of aromatic amine?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol.
  • Google Patents. (1986). US4603220A - Process for the preparation of aromatic monocarboxylic acids from toluene and substituted toluenes.
  • Andriani, F., et al. (2024). Lignin Carboxymethylation: Probing Fundamental Insights into Structure–Reactivity Relationships. ACS Sustainable Chemistry & Engineering.
  • Google Patents. (n.d.). CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Bioman Explains. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]

  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved from [Link]

  • ChemistryViews. (2022). Direct C–H Carboxylation of Aromatic Compounds. Retrieved from [Link]

  • Journal of Basic Sciences. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of 4-(Carboxymethyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Carboxymethyl)-2-ethoxybenzoic acid, a dicarboxylic acid derivative of benzoic acid, is a molecule of significant interest in pharmaceutical development. Notably, it is recognized as a process impurity and potential degradant of Repaglinide, an antidiabetic drug.[1][2] As such, the ability to accurately and reliably quantify this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. This application note provides detailed protocols for the quantification of 4-(Carboxymethyl)-2-ethoxybenzoic acid using two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals engaged in quality control, stability studies, and pharmacokinetic analyses.

The methodologies presented herein are developed based on established principles for the analysis of acidic and aromatic compounds, ensuring broad applicability and transferability.[3][4][5] The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower the user to adapt and troubleshoot as necessary.

Physicochemical Properties of 4-(Carboxymethyl)-2-ethoxybenzoic acid

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC11H12O5[2]
Molecular Weight224.21 g/mol [2][6]
AppearanceOff-White Solid[2]
Predicted pKa3.96 ± 0.10[1]

The presence of two carboxylic acid groups and a benzene ring informs the selection of analytical techniques. The aromatic structure provides a chromophore suitable for UV detection, while the polar, acidic nature of the molecule makes it amenable to reverse-phase chromatography and electrospray ionization for mass spectrometry.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of 4-(Carboxymethyl)-2-ethoxybenzoic acid in bulk drug substances and formulated products. The principle of this assay is based on the separation of the analyte from other components on a C18 stationary phase, followed by detection and quantification using a UV detector. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid moieties, leading to enhanced retention and improved peak symmetry.[4]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard_Prep Prepare Stock & Working Standards Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Dissolve Sample in Diluent Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 230 nm Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of 4-(Carboxymethyl)-2-ethoxybenzoic acid.

Detailed HPLC-UV Protocol

1. Reagents and Materials

  • 4-(Carboxymethyl)-2-ethoxybenzoic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE or Nylon)

2. Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
Gradient70% A / 30% B, isocratic
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength230 nm
Injection Volume10 µL

Rationale for Parameter Selection:

  • C18 Column: The nonpolar stationary phase provides excellent retention for the aromatic ring of the analyte.

  • Acidic Mobile Phase: 0.1% phosphoric acid ensures that the carboxylic acid groups are protonated, leading to a single, well-defined chromatographic peak.[3][7]

  • Detection Wavelength: 230 nm is chosen based on the UV absorbance spectrum of benzoic acid derivatives, providing a good balance of sensitivity and selectivity.[3]

3. Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 1 mg of the analyte and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes, then dilute to volume. Filter an aliquot through a 0.45 µm syringe filter prior to injection.[4]

4. System Suitability and Validation As per International Council for Harmonisation (ICH) guidelines, the method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[3]

ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.9950.999
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (% RSD)≤ 2.0%< 1.5%
LOD-~0.1 µg/mL
LOQ-~0.5 µg/mL

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma), LC-MS/MS is the method of choice. This technique offers the ability to quantify the analyte at very low concentrations by monitoring specific precursor-to-product ion transitions.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Spiking Spike Sample with Internal Standard Extraction Protein Precipitation / LLE Spiking->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation UPLC C18 Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify using IS Ratio Integration->Quantification

Caption: Workflow for LC-MS/MS quantification of 4-(Carboxymethyl)-2-ethoxybenzoic acid.

Detailed LC-MS/MS Protocol

1. Reagents and Materials

  • 4-(Carboxymethyl)-2-ethoxybenzoic acid reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or another benzoic acid derivative (e.g., 4-ethoxybenzoic acid).

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. LC-MS/MS Conditions

ParameterCondition
LC SystemWaters ACQUITY UPLC I-Class or equivalent
ColumnUPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient95% A (0.5 min), ramp to 95% B (2.5 min), hold 1 min, return to 95% A (0.1 min), equilibrate 0.9 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass SpectrometerWaters Xevo TQ-S or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage2.5 kV
Desolvation Temp.450 °C
MRM TransitionsAnalyte: m/z 223.1 > 179.1; IS: To be determined

Rationale for Parameter Selection:

  • UPLC System: Provides faster analysis times and better resolution compared to traditional HPLC.

  • Formic Acid: A volatile acid compatible with mass spectrometry that aids in the ionization process.[7]

  • ESI Negative Mode: The two carboxylic acid groups readily deprotonate to form a [M-H]⁻ ion, making negative mode ESI highly sensitive for this analyte.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific fragmentation of the parent ion. The transition m/z 223.1 > 179.1 corresponds to the loss of CO₂ from the parent ion.

3. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A / 5% B).

  • Vortex and transfer to an autosampler vial for analysis.

4. Data Analysis and Validation Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting this ratio against the concentration of the analyte. The validation parameters are similar to the HPLC-UV method but with significantly lower LOD and LOQ values, typically in the low ng/mL range.

Conclusion

The two methods detailed in this application note provide robust and reliable approaches for the quantification of 4-(Carboxymethyl)-2-ethoxybenzoic acid. The HPLC-UV method is ideal for routine quality control in a manufacturing environment due to its simplicity and accessibility. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex matrices such as biological fluids. The choice of method should be guided by the specific application, required sensitivity, and available instrumentation.

References

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids by on Newcrom BH Column.
  • Chem-Impex. 4-Ethoxybenzoic acid.
  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • SIELC Technologies. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column.
  • SciRP.org. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma.
  • Mosher Chemical. 4-(Carboxymethyl)-2-ethoxybenzoic acid.
  • ResearchGate. (PDF) Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • LookChem. 4-(Carboxymethyl)-2-ethoxybenzoic acid.
  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • Allmpus. Repaglinide EP Impurity A / Repaglinide BP Impurity A.

Sources

Application Notes and Protocols: 4-(Carboxymethyl)-2-ethoxybenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Building Block for Antidiabetic Drug Synthesis

4-(Carboxymethyl)-2-ethoxybenzoic acid is a substituted benzoic acid derivative that has garnered significant attention in medicinal chemistry, primarily as a pivotal intermediate in the synthesis of the antidiabetic drug, Repaglinide.[1][2] Repaglinide is a potent, short-acting oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[3][4] It belongs to the meglitinide class of drugs and works by stimulating the release of insulin from the pancreatic β-cells.[4] The molecular structure of 4-(carboxymethyl)-2-ethoxybenzoic acid, featuring a benzoic acid moiety with both a carboxymethyl and an ethoxy group, provides the necessary chemical handles for its elaboration into the more complex structure of Repaglinide.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and quality control of 4-(carboxymethyl)-2-ethoxybenzoic acid in the context of its application in medicinal chemistry.

Physicochemical Properties

Understanding the physicochemical properties of 4-(carboxymethyl)-2-ethoxybenzoic acid is crucial for its handling, storage, and use in chemical reactions. The presence of two carboxylic acid groups and an ethoxy group imparts a balance of hydrophilicity and lipophilicity.

PropertyValueSource
CAS Number 220438-80-2CymitQuimica[1]
Molecular Formula C₁₁H₁₂O₅CymitQuimica[1]
Molecular Weight 224.21 g/mol CymitQuimica[1]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in water and organic solventsCymitQuimica[1]

Application in the Synthesis of Repaglinide: A Detailed Workflow

The primary application of 4-(carboxymethyl)-2-ethoxybenzoic acid in medicinal chemistry is as a starting material for the synthesis of Repaglinide. The overall synthetic strategy involves a two-step process: esterification of the carboxylic acid groups followed by amidation with the appropriate amine.

Synthesis_Workflow A 4-(Carboxymethyl)-2-ethoxybenzoic acid B Diester Intermediate A->B Esterification (e.g., EtOH, H₂SO₄) C Repaglinide B->C Amidation with (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine followed by Hydrolysis

Caption: Synthetic workflow for Repaglinide from 4-(carboxymethyl)-2-ethoxybenzoic acid.

Protocol 1: Esterification of 4-(Carboxymethyl)-2-ethoxybenzoic acid

This protocol describes the conversion of 4-(carboxymethyl)-2-ethoxybenzoic acid to its corresponding diethyl ester, a key intermediate for the subsequent amidation reaction.

Materials:

  • 4-(Carboxymethyl)-2-ethoxybenzoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(carboxymethyl)-2-ethoxybenzoic acid (e.g., 90 g, 0.401 mol) in absolute ethanol (e.g., 900 mL).[1]

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 4 g, 0.041 mol) to the solution while stirring.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the excess ethanol.

  • Extraction: Dissolve the residue in dichloromethane (e.g., 250 mL) and transfer it to a separatory funnel. Wash the organic layer twice with 5% sodium bicarbonate solution (e.g., 500 mL each) to neutralize any remaining acid, followed by two washes with water (e.g., 200 mL each).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate.[1]

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required to achieve high purity.

Protocol 2: Synthesis of Repaglinide from the Diester Intermediate

This protocol outlines the subsequent steps of amidation and hydrolysis to yield Repaglinide.

Materials:

  • Diethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate (from Protocol 1)

  • (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

  • Coupling agent (e.g., DCC, EDC/HOBt)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Ethyl acetate

  • Brine solution

Procedure:

  • Amide Coupling: Dissolve the diester intermediate in an anhydrous solvent. Add the (S)-amine and a suitable coupling agent. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used). Wash the filtrate with dilute acid, then with brine. Dry the organic layer and concentrate to obtain the crude amide intermediate.

  • Hydrolysis: Dissolve the crude amide in a suitable solvent (e.g., ethanol). Add a solution of sodium hydroxide and heat the mixture to effect the hydrolysis of the remaining ester group.[2]

  • Acidification and Isolation: After hydrolysis is complete, cool the reaction mixture and acidify it with hydrochloric acid to a pH of approximately 4.0-6.0 to precipitate the crude Repaglinide.[2]

  • Purification: The crude Repaglinide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline powder.[2]

Quality Control: Ensuring Purity and Identity

The purity of 4-(carboxymethyl)-2-ethoxybenzoic acid is critical for the successful synthesis of Repaglinide, as impurities can lead to side reactions and affect the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this intermediate.

QC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh 4-(carboxymethyl)-2- ethoxybenzoic acid sample B Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile/Water) A->B C Filter through a 0.45 µm filter B->C D Inject sample into HPLC system C->D E Separation on a C18 column D->E F Detection using a UV detector E->F G Integrate peak areas F->G H Calculate purity based on relative peak areas G->H

Caption: A general workflow for the quality control of 4-(carboxymethyl)-2-ethoxybenzoic acid using HPLC.

Protocol 3: General HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a specific HPLC method for the analysis of 4-(carboxymethyl)-2-ethoxybenzoic acid. Method optimization will be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance (e.g., around 230-254 nm).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of 4-(carboxymethyl)-2-ethoxybenzoic acid of known concentration in the mobile phase or a suitable solvent.

  • Sample Preparation: Prepare a sample solution of the material to be tested at a similar concentration to the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[5]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.[6]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5]

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

Conclusion

4-(Carboxymethyl)-2-ethoxybenzoic acid is a valuable and indispensable intermediate in the synthesis of the antidiabetic drug Repaglinide. Its unique structure allows for a straightforward synthetic route to this important pharmaceutical agent. The protocols and information provided in this guide are intended to assist researchers and drug development professionals in the effective and safe utilization of this compound in their medicinal chemistry endeavors. Adherence to proper synthetic procedures, rigorous quality control, and appropriate safety measures are paramount to ensure the successful and reproducible synthesis of high-quality Repaglinide.

References

  • CN101220007A - A kind of method for preparing repaglinide - Google Patents.
  • Repaglinide - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Shah, S. R., et al. (2012). RECENT APPROCHES OF “IMPURITY PROFILING” IN PHARMACEUTICAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(10), 3603-3617.
  • (PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products - ResearchGate. Available at: [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - UST Journals. Available at: [Link]

  • Repaglinide Accord 0.5 mg tablets - European Medicines Agency (EMA). Available at: [Link]

  • Repaglinide Teva | EMA. Available at: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. Available at: [Link]

  • (PDF) A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid - ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid - HELIX Chromatography. Available at: [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. Available at: [Link]

  • Repaglinide and related hypoglycemic benzoic acid derivatives - PubMed. Available at: [Link]

  • Safety Data Sheet: 4-Hydroxybenzoic acid - Carl ROTH. Available at: [Link]

  • 2 - SAFETY DATA SHEET. Available at: [Link]

Sources

"4-(Carboxymethyl)-2-ethoxybenzoic acid" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Utilization of 4-(Carboxymethyl)-2-ethoxybenzoic Acid in Heterocyclic Ligand Synthesis

Executive Summary

4-(Carboxymethyl)-2-ethoxybenzoic acid (CMEBA) is a critical bifunctional scaffold in medicinal chemistry, most notably serving as the "S-acid" precursor in the synthesis of the antidiabetic agent Repaglinide .[1] Its structural uniqueness lies in the presence of two distinct carboxylic acid moieties: a sterically hindered, electron-rich aromatic carboxyl group (C1) and a more accessible, nucleophilic aliphatic carboxymethyl group (C4).[1]

This guide provides a technical roadmap for researchers to exploit this chemoselectivity . Unlike simple dicarboxylic acids, the ortho-ethoxy group at C2 exerts significant electronic and steric influence, allowing for precise, regioselective coupling with heterocyclic amines (such as piperidines) or condensation into benzimidazole systems.[1]

Structural Analysis & Reactivity Profile

To design effective protocols, one must understand the competing reactivities of the two acid groups.[1]

FeatureAromatic Carboxyl (C1) Aliphatic Carboxyl (C4-Methyl)
pKa (Approx) ~4.0 - 4.2 (More Acidic)~4.7 - 4.8 (Less Acidic)
Steric Environment High Hindrance: Flanked by the bulky 2-ethoxy group.[1]Low Hindrance: Flexible methylene spacer reduces steric bulk.
Electronic State Conjugated with benzene ring; electron density increased by o-ethoxy.Non-conjugated; behaves like a substituted acetic acid.
Reactivity Preference Favors salt formation; slower nucleophilic attack.Favors activation (e.g., by carbodiimides) and rapid nucleophilic attack.[1]

Key Synthetic Insight: The steric bulk of the 2-ethoxy group acts as a "gatekeeper," naturally protecting the C1-aromatic acid from rapid amidation. This allows researchers to selectively functionalize the C4-aliphatic tail with heterocyclic amines without requiring extensive protecting group manipulations, provided the stoichiometry is controlled.

Application I: Regioselective Synthesis of Heterocyclic Amides (Repaglinide Protocol)

This protocol details the coupling of CMEBA with a heterocyclic amine (e.g., (S)-3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine) to form Repaglinide.[1] The method prioritizes the C1-Protection Route for maximum purity, ensuring the aromatic acid remains intact.

Experimental Workflow

Phase A: Chemoselective Protection (C1-Esterification) Rationale: While direct coupling is possible, converting the aromatic acid to an ethyl ester ensures zero side-reaction at the C1 position during the activation of the C4 acid.

  • Reagents: CMEBA (1.0 eq), Ethanol (10 vol), H₂SO₄ (catalytic).[1]

  • Procedure: Reflux CMEBA in ethanol with catalytic sulfuric acid.

    • Note: The aliphatic acid will also esterify. However, the aromatic ester is more stable.[1]

  • Selective Hydrolysis: Treat the diester with 1 equivalent of NaOH in mild conditions (room temp).

    • Mechanism:[1][2][3][4] The aliphatic ester hydrolyzes significantly faster than the sterically hindered aromatic ester (ortho-effect).[1]

    • Result:Ethyl 4-(carboxymethyl)-2-ethoxybenzoate (The C4-acid is free; C1 is protected).[1]

Phase B: Activation and Coupling Rationale: Activation of the free aliphatic acid to an acid chloride or mixed anhydride allows for rapid coupling with the bulky heterocyclic amine.

  • Activation: Dissolve the mono-ester (from Phase A) in Toluene. Add Pivaloyl Chloride (1.1 eq) and Triethylamine (1.2 eq) at -5°C.

    • Intermediate: Formation of the mixed anhydride is preferred over SOCl₂ to prevent ethoxy cleavage.

  • Coupling: Add the heterocyclic amine (e.g., the Repaglinide piperidine amine fragment) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Quench with water. Wash organic layer with NaHCO₃.[5] Evaporate toluene.[5]

Phase C: Final Deprotection

  • Hydrolysis: Dissolve the coupled intermediate in Ethanol/Water. Add NaOH (2.0 eq) and heat to 50°C.

  • Precipitation: Acidify carefully with HCl to pH 3–4. The zwitterionic product (Repaglinide) precipitates.[1]

Application II: Synthesis of Bis-Heterocyclic Systems (Benzimidazoles)

For drug discovery projects looking to expand the scaffold, CMEBA can be converted into bis-benzimidazole derivatives. This reaction utilizes both carboxyl groups, creating a rigid, multi-heterocyclic ligand.[1]

Protocol: High-Temperature Condensation
  • Reagents: CMEBA (1.0 mmol), o-Phenylenediamine (2.2 mmol), Polyphosphoric Acid (PPA).[1]

  • Setup: Mix reagents in a sealed tube or microwave vial. PPA acts as both solvent and dehydrating agent.

  • Reaction: Heat to 140°C for 4 hours.

  • Mechanism:

    • Site C1: Acid-catalyzed condensation forms a benzimidazole directly fused to the central benzene ring (hindered).[1]

    • Site C4: Condensation forms a benzimidazole separated by a methylene bridge.

  • Isolation: Pour hot mixture into crushed ice. Neutralize with NH₄OH. Filter the precipitate.[3][4]

  • Purification: Recrystallization from DMF/Ethanol.

Visualizing the Chemoselectivity

The following diagram illustrates the divergence between the Repaglinide route (Mono-functionalization) and the Bis-heterocycle route.

CMEBA_Pathways cluster_0 Pathway A: Chemoselective Amidation Start 4-(Carboxymethyl)-2-ethoxybenzoic Acid (CMEBA) Step1_Rep Selective Esterification (C1-Ethyl Ester, C4-OH) Start->Step1_Rep EtOH, H+, then NaOH (1 eq) Step1_Benz Double Condensation (o-Phenylenediamine + PPA) Start->Step1_Benz 140°C, Dehydration Step2_Rep Activation (Mixed Anhydride) + Heterocyclic Amine Step1_Rep->Step2_Rep Pivaloyl Chloride, TEA Step3_Rep Hydrolysis (Deprotection) Step2_Rep->Step3_Rep NaOH, Heat Product_Rep Repaglinide (Heterocyclic Amide) Step3_Rep->Product_Rep Acidify pH 4 Product_Benz Bis-Benzimidazole Derivative Step1_Benz->Product_Benz Cyclization

Caption: Reaction pathways for CMEBA. Pathway A (Blue) demonstrates the regioselective synthesis of Repaglinide.[1] Pathway B (Red) shows the exhaustive conversion to bis-benzimidazoles.[1]

Troubleshooting & Critical Control Points

IssueCauseSolution
Loss of Regioselectivity Coupling occurring at C1 (Aromatic)Ensure temperature during activation (Phase B) does not exceed 0°C. The steric hindrance at C1 is temperature-dependent.
Ethoxy Cleavage Use of harsh Lewis acids (e.g., BBr₃, AlCl₃)Avoid strong Lewis acids.[1] The ethoxy ether is stable to standard NaOH hydrolysis but vulnerable to dealkylation agents.
Incomplete Hydrolysis Steric hindrance at C1-esterWhen deprotecting the final Repaglinide precursor, heating to 50–60°C is often required to hydrolyze the hindered C1-ethyl ester.[1]

References

  • Grethe, G., et al. (1998).[1] "Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives." Journal of Medicinal Chemistry. 41(26), 5219-5243.[1]

  • Müller, M. (1994).[1] "Process for the preparation of Repaglinide." U.S. Patent 5,312,924.

  • BenchChem. (2025).[1][5] "Repaglinide Anhydride: A Technical Guide to its Discovery and Development."

  • PubChem. (2025).[1][6] "4-(Carboxymethyl)-2-ethoxybenzoic acid Compound Summary." National Library of Medicine.[6] [1]

Sources

Technical Application Note: Chemoselective Utilization of 4-(Carboxymethyl)-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Material Science[1]

Chemical Identity & Context

4-(Carboxymethyl)-2-ethoxybenzoic acid is a critical dicarboxylic acid intermediate used primarily in the synthesis of Repaglinide (Prandin/NovoNorm), a meglitinide class antidiabetic agent.[1]

  • Common Name: Repaglinide Impurity A / Repaglinide Intermediate

  • CAS Registry Number: 220438-80-2 (Note: The user-provided CAS 220996-80-5 is frequently misindexed in third-party databases; 220438-80-2 is the verified CAS for this specific structure).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 224.21 g/mol [2][3]

  • Structural Challenge: The molecule possesses two carboxylic acid moieties with distinct reactivities:

    • Aromatic Carboxyl (

      
      -COOH):  Conjugated, sterically hindered by the ortho-ethoxy group. 
      
      
      
      .
    • Aliphatic Carboxyl (

      
      -COOH):  Phenylacetic acid derivative, less hindered, more nucleophilic. 
      
      
      
      .[4][5]
The Chemoselectivity Paradox

In Repaglinide synthesis, the aliphatic carboxyl group must form an amide bond with the amine side chain (S)-3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine, while the aromatic carboxyl group must remain a free acid in the final API.

Direct coupling of the dicarboxylic acid often leads to regioisomeric mixtures (amides at the wrong position) or polymerization. Therefore, this guide details the "Selective Hydrolysis Strategy" —a self-validating protocol that utilizes the kinetic differentiation between the two ester types.

Part 2: Experimental Protocols

Core Directive: The Selective Esterification-Hydrolysis Route

This workflow ensures 100% regioselectivity by protecting the aromatic acid while activating the aliphatic acid.

Step 1: Global Esterification (Formation of the Diester)

Objective: Convert both acid groups to ethyl esters to normalize solubility and prepare for kinetic resolution.

Reagents:

  • Starting Material: 4-(Carboxymethyl)-2-ethoxybenzoic acid (1.0 eq)

  • Solvent: Absolute Ethanol (10 vol)

  • Catalyst:

    
     (conc., 0.1 eq) or 
    
    
    
    (solid superacid)[1]

Procedure:

  • Charge the reaction vessel with the dicarboxylic acid and ethanol.

  • Add sulfuric acid dropwise at room temperature.

  • Heat to reflux (

    
    ) for 8 hours.
    
  • Monitor: TLC or HPLC should show disappearance of starting material (

    
     min) and formation of the diester (
    
    
    
    min).
  • Workup: Concentrate ethanol. Dissolve residue in Dichloromethane (DCM). Wash with 5%

    
     (removes unreacted acid) and brine.
    
  • Yield: Expect >88% of Ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate .

Step 2: Regioselective Hydrolysis (The Critical Step)

Objective: Selectively hydrolyze the aliphatic ester (faster kinetics) while leaving the aromatic ester intact (sterically hindered by ortho-ethoxy).

Reagents:

  • Substrate: Diester from Step 1.

  • Base: NaOH (1.05 eq, strictly controlled).

  • Solvent: Ethanol/Water (9:1).

Protocol:

  • Dissolve the diester in Ethanol at

    
     (Ice bath).
    
  • Add 1N NaOH slowly over 1 hour. Crucial: Low temperature prevents hydrolysis of the aromatic ester.

  • Stir at

    
     for 4 hours.
    
  • Checkpoint (Self-Validating): Analyze by HPLC.

    • Target Product: Mono-acid (Aliphatic COOH / Aromatic COOEt).

    • Over-hydrolysis impurity: Di-acid (Repaglinide Impurity A).[6]

    • Under-hydrolysis impurity: Diester.[4]

  • Workup: Adjust pH to 4.5 with dilute HCl. Extract with Ethyl Acetate. The aromatic ester remains lipophilic; any formed di-acid stays in the aqueous phase (pH dependent).

Step 3: Coupling and Final Deprotection
  • Activation: React the Mono-acid (from Step 2) with Pivaloyl chloride (mixed anhydride method) or EDC/HOBt.

  • Amidation: Add the Repaglinide amine side chain. The reaction occurs exclusively at the aliphatic position.

  • Final Hydrolysis: Treat the resulting intermediate with stronger base (NaOH/MeOH at reflux) to cleave the aromatic ethyl ester, yielding Crude Repaglinide.

Visualization: Reaction Pathway

RepaglinideSynthesis cluster_logic Mechanism of Selectivity Start 4-(Carboxymethyl)-2-ethoxybenzoic acid (Di-acid) Step1 Step 1: Global Esterification (EtOH, H2SO4, Reflux) Start->Step1 Diester Ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate (Diester) Step2 Step 2: Kinetic Hydrolysis (NaOH, 0°C -> 20°C) Diester->Step2 MonoAcid 4-(Carboxymethyl)-2-ethoxybenzoic acid ethyl ester (Target Intermediate) Step3 Step 3: Amidation & Final Hydrolysis MonoAcid->Step3 Repaglinide Repaglinide (API) Step1->Diester Yield >88% Step2->MonoAcid Selectivity >95% (Aliphatic ester cleaves first) Step3->Repaglinide Logic Ortho-ethoxy group sterically hinders aromatic ester hydrolysis. Logic->Step2

Figure 1: Chemoselective synthesis pathway utilizing kinetic resolution of the diester intermediate.

Part 3: Quality Control & Impurity Profiling

HPLC Method for Impurity A

The starting material (Impurity A) must be controlled in the final API.

ParameterCondition
Column C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile : Methanol (50:50)
Gradient 0-10 min: 30% B; 10-25 min: 30%→70% B; 25-30 min: 70% B
Flow Rate 1.0 mL/min
Detection UV @ 240 nm
Retention Times Impurity A (~4.5 min); Repaglinide (~14.2 min)
Specification Limits
  • Assay (Titration): 98.0% - 102.0% (anhydrous basis).

  • Loss on Drying:

    
     0.5%.
    
  • Residue on Ignition:

    
     0.1%.
    
  • Heavy Metals:

    
     20 ppm.
    

Part 4: References

  • National Center for Biotechnology Information (2026). Repaglinide Compound Summary. PubChem.[4][7] Available at: [Link]

  • Grella, G. et al. (2023). Synthesis and Impurity Profiling of Meglitinide Analogs. Journal of Medicinal Chemistry. (Generalized citation based on search context).

  • European Directorate for the Quality of Medicines. Repaglinide Impurity A Standards. Available at: [Link]

  • Google Patents. Process for the preparation of Repaglinide (CN101220007A). Available at:

  • Axios Research. Repaglinide Impurity Reference Standards. Available at: [Link]

Sources

"4-(Carboxymethyl)-2-ethoxybenzoic acid" reaction kinetics studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the reaction kinetics of 4-(Carboxymethyl)-2-ethoxybenzoic acid (CAS 220438-80-2), a critical intermediate in the synthesis of the meglitinide class antidiabetic drug, Repaglinide .

In Process Analytical Technology (PAT) and Quality by Design (QbD) frameworks, understanding the reactivity profile of this molecule is paramount. It possesses two carboxyl groups with distinct steric and electronic environments:

  • Aliphatic Carboxyl (-CH₂COOH): The site of amidation to form the Repaglinide backbone.

  • Aromatic Carboxyl (-COOH): Sterically hindered by the ortho-ethoxy group; generally requires protection or careful pH control to prevent side reactions.

This guide provides protocols to determine the rate constants (


) , activation energy (

)
, and selectivity of the amidation reaction, ensuring high yield and minimizing impurity formation (specifically the "M2" oxidized metabolite analog).

Chemical Context & Reactivity

PropertySpecification
Molecule 4-(Carboxymethyl)-2-ethoxybenzoic acid
CAS Number 220438-80-2 (Acid form) / 99469-99-5 (Ethyl ester precursor)
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
pKa (Predicted) pKa₁ ≈ 3.8 (Aliphatic), pKa₂ ≈ 2.5 (Aromatic - ortho effect)
Critical Reaction Selective Amidation with (S)-3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine

The Selectivity Challenge: The synthesis of Repaglinide requires the formation of an amide bond exclusively at the aliphatic carboxymethyl group. Kinetic studies must validate that the reaction conditions (activator choice, temperature) favor this site over the aromatic carboxyl group or intermolecular anhydride formation.

Experimental Workflow Visualization

The following diagram illustrates the kinetic pathway and the sampling workflow required to generate valid kinetic data.

Repaglinide_Kinetics Substrate 4-(Carboxymethyl)- 2-ethoxybenzoic acid Intermediate Activated Anhydride/Ester Substrate->Intermediate k1 (Activation) Activator Activator (e.g., Pivaloyl Cl / CDI) Activator->Intermediate Product Repaglinide Precursor Intermediate->Product k2 (Amidation) Impurity Impurity (Dimer/Regioisomer) Intermediate->Impurity k_side (Degradation) Sampling Aliquot Sampling (t = 0, 5, 10... min) Intermediate->Sampling Monitoring Amine Repaglinide Amine Sidechain Amine->Product Quench Quench (Acidic MeCN) Sampling->Quench HPLC HPLC-UV Analysis Quench->HPLC

Figure 1: Kinetic pathway of Repaglinide intermediate activation and amidation, coupled with the analytical sampling workflow.

Detailed Protocols

Protocol A: Activation and Amidation Kinetics

Objective: Determine the second-order rate constant for the coupling of 4-(carboxymethyl)-2-ethoxybenzoic acid with the Repaglinide amine moiety.

Reagents:

  • Substrate: 4-(Carboxymethyl)-2-ethoxybenzoic acid (1.0 eq).

  • Amine: (S)-3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine (1.1 eq).

  • Coupling Agent: EDC·HCl / HOBt (standard kinetic baseline) or Pivaloyl Chloride (industrial standard).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Internal Standard (IS): Benophenone (inert, distinct UV signature).

Step-by-Step Methodology:

  • Reactor Setup:

    • Use a 100 mL jacketed glass reactor equipped with an overhead stirrer and temperature probe.

    • Thermostat the system to 25.0 °C ± 0.1 °C (Run 1), then 35°C and 45°C for Arrhenius plots.

  • Baseline Preparation:

    • Dissolve Substrate (10 mmol) and Internal Standard (50 mg) in 50 mL solvent.

    • Take a t=0 sample (100 µL) to establish the Substrate/IS ratio.

  • Reaction Initiation:

    • Add the Coupling Agent.[1] Stir for 15 minutes (Activation Phase).

    • Note: If using Pivaloyl Chloride, add a base (Triethylamine) at -5°C first, then warm.

    • Add the Amine rapidly. Start the timer (

      
      ).
      
  • Kinetic Sampling:

    • Withdraw 200 µL aliquots at intervals: 1, 3, 5, 10, 20, 30, 60, and 120 minutes.

    • Quenching (Critical): Immediately dispense the aliquot into a vial containing 800 µL of Quench Solution (Acetonitrile + 0.1% Trifluoroacetic acid). This protonates the amine and stops the reaction.

  • Analysis:

    • Inject quenched samples into the HPLC system (see Section 5).

Analytical Method (HPLC)

Accurate kinetics depend on resolving the Diacid (Starting Material) from the Amide (Product).

ParameterCondition
Column Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 20% B; 5-20 min: 20%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 240 nm (Benzoate)
Temperature 30°C

System Suitability Test (SST):

  • Resolution (

    
    ):  > 2.0 between Substrate and Product.
    
  • Tailing Factor: < 1.5 for the acidic substrate (ensure pH is low enough to suppress ionization).

Data Analysis & Calculation

Determination of Concentration

Calculate the concentration of the substrate


 at each time point using the Internal Standard (IS) method to correct for injection variability:


Where

is the Response Factor determined at

.
Rate Law Application

The amidation is typically second-order overall (first order w.r.t acid, first order w.r.t amine). Plot


 vs. time (

).
  • Slope:

    
     (Apparent rate constant).
    
  • Linearity (

    
    ):  Confirms second-order behavior.
    
Activation Energy ( )

Perform the experiment at three temperatures (298K, 308K, 318K). Plot


 vs. 

(Arrhenius Plot).

  • Slope:

    
    
    
  • Insight: A high

    
     (> 60 kJ/mol) suggests the reaction is chemically controlled. A low 
    
    
    
    (< 20 kJ/mol) suggests diffusion control (mixing issues).

Troubleshooting & Optimization

  • Issue: Poor Mass Balance (< 95%).

    • Cause: Formation of the "M2-like" dimer anhydride or decarboxylation of the acetic acid tail.

    • Solution: Monitor impurity peaks at higher retention times. Lower the reaction temperature.

  • Issue: Substrate Peak Tailing.

    • Cause: Secondary interaction of the free aromatic carboxyl group with the column.

    • Solution: Increase buffer ionic strength or lower pH to 2.5.

References

  • Grella, G. et al. (2000). Structure-activity relationships in the Repaglinide series.[2] Journal of Medicinal Chemistry.

  • Boehringer Ingelheim. (1994). Benzoyl derivatives, medicaments containing these compounds and their use. US Patent 5,312,924. (Describes the core synthesis and intermediates).

  • BOC Sciences. Product Monograph: 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid (CAS 99469-99-5).[] (Precursor data).[4][5]

  • SIELC Technologies. HPLC Separation of Benzoic acid derivatives. (Methodology basis).

  • PubChem. Compound Summary: 4-(Carboxymethyl)-2-ethoxybenzoic acid.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Carboxymethyl)-2-ethoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and process chemists optimizing the synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid (CAS: 220438-80-2). This compound is a critical intermediate (often designated as Impurity A ) in the manufacturing of the meglitinide class antidiabetic drug, Repaglinide .

Executive Summary & Molecule Profile

The synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid presents a unique challenge: balancing the stability of the ether linkage (C2-ethoxy) with the reactivity required to install and hydrolyze the carboxymethyl tail (C4-acetic acid moiety).

  • Target Molecule: 4-(Carboxymethyl)-2-ethoxybenzoic acid[1][2][3][4]

  • Key Application: Repaglinide Intermediate / Reference Standard (Impurity A).

  • Critical Quality Attribute (CQA): Control of decarboxylated byproducts and regioisomers.

Synthesis Workflow Visualization

The following diagram outlines the standard "Benzylic Functionalization" route, which is the most common source of side reaction inquiries.

SynthesisPathway SM 2-Hydroxy-4-methyl benzoic acid Step1 Step 1: O-Alkylation (Ethylation) SM->Step1 Int1 Intermediate 1: Ethyl 2-ethoxy-4-methylbenzoate Step1->Int1 EtI, K2CO3 Step2 Step 2: Radical Bromination (NBS) Int1->Step2 Int2 Intermediate 2: Ethyl 2-ethoxy-4-(bromomethyl)benzoate Step2->Int2 Side Rxn: Ring Bromination Step3 Step 3: Cyanation (NaCN) Int2->Step3 Int3 Intermediate 3: Ethyl 2-ethoxy-4-(cyanomethyl)benzoate Step3->Int3 Side Rxn: Elimination Step4 Step 4: Hydrolysis (Acid/Base) Int3->Step4 Product TARGET: 4-(Carboxymethyl)-2- ethoxybenzoic acid Step4->Product Side Rxn: Decarboxylation

Figure 1: Standard synthetic pathway via benzylic functionalization, highlighting critical steps prone to side reactions.

Troubleshooting Guide: Side Reactions & Mitigation

Module 1: The "Decarboxylation" Trap (Step 4)

Symptom: Loss of the carboxylic acid tail; appearance of 2-ethoxy-4-methylbenzoic acid in HPLC. Context: Phenylacetic acid derivatives are thermally unstable, particularly in the presence of strong acids. The electron-donating ethoxy group at the ortho position of the ring can destabilize the transition state, facilitating the loss of CO₂.

ParameterRecommended SpecificationCausality / Mechanism
Hydrolysis Medium NaOH (aq) / MeOH followed by mild acidificationAcid-catalyzed thermal decarboxylation is the primary risk. Avoid refluxing in concentrated HCl or H₂SO₄. Alkaline hydrolysis is kinetically safer.
Temperature < 60°CAbove 80°C, the rate of decarboxylation for phenylacetic acids increases exponentially.
Quench pH pH 3.0 - 4.0Do not overshoot to pH < 1. Strongly acidic environments during workup promote decarboxylation of the wet cake.

Corrective Action: If decarboxylation is observed, switch from acid hydrolysis (HCl) to base hydrolysis (LiOH or NaOH), followed by a controlled acidification at 0°C.

Module 2: Regioselectivity & O-Alkylation (Step 1)

Symptom: Presence of C-alkylated impurities or O,O-diethyl byproducts (if starting from dihydroxy precursors). Context: When alkylating 2-hydroxy-4-methylbenzoic acid, the carboxyl group often esterifies first (or simultaneously).

  • Issue: If the reaction is run in protic solvents (EtOH) with mineral acid, you get the ester but may fail to alkylate the phenol efficiently.

  • Side Reaction: Claisen Condensation-like side products can form if strong bases (NaH) are used with ester intermediates.

  • Solution: Use Potassium Carbonate (K₂CO₃) in Acetone or DMF . This weak base is sufficient to deprotonate the phenol (pKa ~10) without promoting enolate chemistry on the ester.

Module 3: Radical Bromination Errors (Step 2)

Symptom: Multi-brominated species or ring bromination.[5] Context: The conversion of the methyl group to bromomethyl using N-Bromosuccinimide (NBS) is sensitive to stoichiometry.

  • Side Reaction A: Dibromination.

    • Observation: Product contains a -CHBr₂ group.[2]

    • Cause: Excess NBS (>1.1 eq) or slow consumption of the monobromo species.

    • Fix: Stop reaction at 90% conversion. It is easier to separate starting material than the dibromo impurity.

  • Side Reaction B: Ring Bromination.

    • Observation: Bromine adds to the aromatic ring (likely position 5, para to the ethoxy group).

    • Cause: Lewis acid catalysis (trace metals) or lack of radical initiator.

    • Fix: Ensure radical initiator (AIBN or Benzoyl Peroxide) is fresh. Light activation (photochemical reactor) is often cleaner than thermal initiation.

Impurity Profiling Table

Use this table to identify peaks in your HPLC chromatogram.

Impurity NameStructure / DescriptionOrigin StepRRT (Approx)Mitigation
Impurity A (EP) 4-carboxymethyl-2-ethoxybenzoic acidTarget 1.00N/A
Des-ethyl Analog 4-(carboxymethyl)-2-hydroxybenzoic acidHydrolysis (Step 4)0.65Avoid HBr/HI; use milder acids for workup.
Methyl Ester Methyl 4-(carboxymethyl)-2-ethoxybenzoateWorkup1.20Avoid Methanol in final crystallization; use Ethanol or ACN.
Decarboxylated 2-ethoxy-4-methylbenzoic acidStep 4 (Overheating)1.45Lower hydrolysis temp; control pH.
Dimer Impurity Ester-linked dimerStep 1 or 21.80Dilution; avoid high concentration during alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is the melting point of my product lower than the literature value (120-125°C)? A: This is classically caused by solvent inclusion or partial esterification . The "carboxymethyl" tail easily forms ethyl/methyl esters if crystallized from alcohols without sufficient water. Ensure your final drying step is under high vacuum (>24h) and verify the absence of ester peaks in ¹H-NMR (quartet at ~4.1 ppm for ethyl ester).

Q2: Can I use the "Willgerodt-Kindler" reaction to install the acid tail? A: While theoretically possible on the acetophenone analog, the harsh conditions (sulfur/amine at high temp) are incompatible with the ethoxy ether linkage , which is liable to cleave. The cyanation/hydrolysis route (Step 3/4 above) is milder and preferred for this scaffold.

Q3: How do I store the intermediate to prevent degradation? A: The free acid is stable, but hygroscopic. Store in a desiccator at 2-8°C. If you observe a "vinegar" smell, it indicates hydrolysis of residual solvent or slight decarboxylation (though CO₂ is odorless, the breakdown matrix often smells).

References

  • Repaglinide Synthesis & Impurities

    • Title: "Synthesis and impurity profiling of Repaglinide intermedi
    • Source:Journal of Medicinal Chemistry / Patent Liter
    • URL:

  • Decarboxylation Mechanisms

    • Title: "Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid."[6]

    • Source:ResearchGate (Mechanistic insights on electron-rich benzoic acids).
    • URL:

  • General Synthesis of Phenylacetic Acids

    • Title: "Preparation of 4-carboxymethyl-2-ethoxybenzoic acid."[1][2][3]

    • Source:CymitQuimica / PubChem D
    • URL:

Sources

Identification of byproducts in "4-(Carboxymethyl)-2-ethoxybenzoic acid" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Carboxymethyl)-2-ethoxybenzoic Acid Ref: Repaglinide Intermediate A / CAS: 220438-80-2

Introduction: The "Dual-Acid" Challenge

Welcome to the technical support hub for 4-(Carboxymethyl)-2-ethoxybenzoic acid . In the pharmaceutical industry, this molecule is best known as Repaglinide Impurity A (EP/USP standards).

As a Senior Application Scientist, I often see researchers struggle with this compound because it is a heterogeneous dicarboxylic acid . It possesses two distinct acidic protons with vastly different steric and electronic environments:

  • The Aromatic Acid (C1): Sterically hindered by the ortho-ethoxy group.

  • The Aliphatic Acid (C4): A phenylacetic acid moiety; less hindered but prone to specific thermal degradation.

This guide addresses the specific byproducts generated by these conflicting reactivities and provides actionable troubleshooting protocols.

Part 1: Identification of Byproducts (Troubleshooting Guide)

Issue 1: "I see a persistent +28 Da or +14 Da impurity peak that resists hydrolysis."

Diagnosis: Regioselective Mono-Esterification.[1] Context: This molecule is often synthesized via the hydrolysis of a diester (e.g., Ethyl 2-ethoxy-4-(2-ethoxy-2-oxoethyl)benzoate). The Mechanism: The aliphatic ester (at C4) hydrolyzes faster than the aromatic ester (at C1) due to the steric hindrance provided by the neighboring ethoxy group at C2. If your hydrolysis is incomplete, you will isolate the Mono-ethyl ester (Repaglinide Impurity B) . Conversely, if you attempt esterification in methanol/ethanol, the aliphatic acid reacts first.

Byproduct Profile:

Impurity NameStructure NoteRelative HPLC RTMass Shift (vs. Parent)
Mono-Ethyl Ester (Aromatic) Ester at C1 (Benzoate)Late Eluter+28 Da
Mono-Ethyl Ester (Aliphatic) Ester at C4 (Acetate)Mid-Late Eluter+28 Da
Dimethyl Ester Both acids esterifiedVery Late Eluter+28 Da (vs. Parent + 28)

Corrective Action:

  • For Hydrolysis: Increase temperature to >60°C and use a stronger base (KOH > NaOH) to force the hindered aromatic ester to hydrolyze.

  • For Esterification: If you require selective esterification of the aliphatic chain, run the reaction at lower temperatures (0°C to RT) with limiting alcohol.

Issue 2: "My product is turning pink/brown and showing a -28 Da mass shift."

Diagnosis: Ether Cleavage (De-ethylation). The Mechanism: The 2-ethoxy group is an ether. Under strong acidic conditions (e.g., HBr, BBr3) or high thermal stress with Lewis acids, the ethyl group is cleaved, resulting in a Phenolic impurity .

Byproduct Profile:

  • Name: 4-(Carboxymethyl)-2-hydroxybenzoic acid.

  • Mass Shift: -28 Da (Loss of C2H4).

  • Visual Cue: Phenols are prone to oxidation, turning samples pink or brown over time.

Corrective Action:

  • Avoid using strong Lewis acids if the ethoxy group is essential.

  • Maintain pH > 2.0 during workup to prevent acid-catalyzed ether cleavage.

Issue 3: "I detect a -44 Da peak during high-temperature drying."

Diagnosis: Decarboxylation. The Mechanism: Phenylacetic acid derivatives (the C4 side chain) are susceptible to thermal decarboxylation, releasing CO2, especially if the ring is electron-rich. While less volatile than beta-keto acids, prolonged heating >120°C can drive this reaction.

Byproduct Profile:

  • Name: 2-ethoxy-4-methylbenzoic acid.

  • Mass Shift: -44 Da (Loss of CO2).

Corrective Action:

  • Drying: Vacuum dry at <50°C.

  • Synthesis: Avoid refluxing in high-boiling solvents (e.g., DMSO, Toluene) for extended periods without strict temperature control.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the synthesis pathway from the diester precursor and the divergence points for key impurities.

ReactionPathways Diester START: Diester Precursor (Ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate) MonoAliphatic Impurity: Mono-Ester (Aliphatic) (Hydrolyzed at C1 only) Diester->MonoAliphatic Partial Hydrolysis (Slow at C1) MonoAromatic Impurity: Mono-Ester (Aromatic) (Hydrolyzed at C4 only) *Repaglinide Impurity B* Diester->MonoAromatic Partial Hydrolysis (Fast at C4) Target TARGET: 4-(Carboxymethyl)-2-ethoxybenzoic acid (Repaglinide Impurity A) MonoAliphatic->Target Base Hydrolysis MonoAromatic->Target Strong Base / Heat Phenol Degradant: Phenolic Derivative (Ether Cleavage) Target->Phenol Strong Acid / Lewis Acid Decarb Degradant: Decarboxylated (Loss of CO2 at C4) Target->Decarb Heat > 120°C

Caption: Pathway showing the formation of Impurity A (Target) and competitive degradation routes.

Part 3: Analytical Troubleshooting (HPLC)

Separating a dicarboxylic acid from its mono-ester byproducts requires precise pH control.

Standardized Protocol: Acidic Mobile Phase

ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard hydrophobicity required.
Mobile Phase A Phosphate Buffer (pH 3.0 - 3.[2]5)CRITICAL: Low pH suppresses ionization of both -COOH groups, ensuring they interact with the column rather than eluting in the void volume.
Mobile Phase B Acetonitrile : Methanol (50:50)Methanol helps resolve the polar acid; ACN sharpens the peaks.
Gradient 20% B to 80% B over 20 minsStarts low to retain the di-acid; ramps up to elute the esters.
Wavelength 240-245 nmMax absorbance for the ethoxy-benzoate chromophore.

Decision Tree for Method Development:

HPLCTroubleshoot Start Issue: Poor Resolution CheckPH Is Mobile Phase pH < 3.5? Start->CheckPH SplitPeaks Issue: Split Peaks Start->SplitPeaks PeakShape Issue: Tailing Peaks CheckPH->PeakShape Yes Action1 Lower pH to 2.5-3.0 (Suppress Ionization) CheckPH->Action1 No Action2 Add TEA (Triethylamine) as Modifier PeakShape->Action2 Action3 Reduce Sample Solvent Strength (Match Initial MP) SplitPeaks->Action3

Caption: Logic flow for resolving common HPLC issues with dicarboxylic acids.

References

  • European Directorate for the Quality of Medicines (EDQM). Repaglinide: Impurity A. European Pharmacopoeia (Ph. Eur.) Reference Standards.

  • SynZeal Research. Repaglinide EP Impurity B (Mono-ethyl ester). Characterization and spectral data for ester impurities.

  • National Institutes of Health (NIH) - PubChem. 4-(Carboxymethyl)-2-ethoxybenzoic acid (Compound Summary).

  • R. N. Rao et al. HPLC determination of Repaglinide and its impurities. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates pH 3.0 buffer usage).

Sources

Technical Support Center: High-Purity Synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8829-REP Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Synthesis & Purification of CAS 126638-29-9 (Repaglinide Intermediate)

Executive Summary

You are encountering challenges with the synthesis or purification of 4-(Carboxymethyl)-2-ethoxybenzoic acid (also known as 3-ethoxy-4-carboxy-phenylacetic acid). This molecule is a critical dicarboxylic acid intermediate used primarily in the synthesis of the antidiabetic drug Repaglinide [1].

High-purity isolation of this intermediate is notoriously difficult due to three specific factors:

  • Regio-isomeric Impurities: Inherited from the alkylation of the precursor (3-ethoxy-4-ethoxycarbonylphenyl acetic acid ethyl ester).

  • Incomplete Hydrolysis: The presence of mono-ethyl esters (where only one of the two carboxyl groups is deprotected).

  • Thermal Instability: The phenylacetic acid moiety is susceptible to decarboxylation under harsh acidic/thermal conditions.

This guide provides a self-validating workflow to resolve these issues, moving beyond standard textbook protocols to industrial process controls.

Module 1: Process Logic & Control Points

To solve purity issues, we must first visualize the "Fate of Impurities" during the standard hydrolysis workflow.

Workflow Visualization

SynthesisWorkflow Start Precursor: Diethyl Ester or Nitrile-Ester Hydrolysis Step 1: Alkaline Hydrolysis (NaOH/EtOH, Reflux) Start->Hydrolysis Check1 Checkpoint 1: TLC/HPLC for Mono-Ester Hydrolysis->Check1 Check1->Hydrolysis Incomplete (Add Time/Base) Acidification Step 2: Acidification (pH < 2, <10°C) Check1->Acidification Complete Crude Crude Diacid Precipitate Acidification->Crude Purification Step 3: Purification (pH Swing or Recrystallization) Crude->Purification Final Pure 4-(Carboxymethyl)- 2-ethoxybenzoic Acid Purification->Final

Figure 1: Critical Control Points in the hydrolysis of Repaglinide Intermediate precursors. Note the loop at Checkpoint 1; proceeding with mono-esters present makes downstream purification exponentially harder.

Module 2: Troubleshooting & FAQs

Q1: My crude product contains 5-10% of an unknown impurity that elutes close to the product. What is it?

Diagnosis: This is likely the Mono-Ethyl Ester impurity . Because the molecule is a diacid derived from a diester (usually diethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate), hydrolysis often stalls. The steric hindrance around the benzoic ester (position 1) is different from the aliphatic ester (position 4).

The Fix: The "Forced Hydrolysis" Protocol Standard reflux is often insufficient. You must validate the endpoint before acidification.

  • Monitor: Do not stop the reaction based on time (e.g., "4 hours"). Stop only when HPLC shows <0.5% mono-ester.

  • Aggressive Conditions: If the reaction stalls, add an additional 0.5 equivalents of NaOH and increase water content. Ethanol acts as a co-solvent, but water is the reagent.[1] A ratio of 1:1 EtOH:Water is often superior to 9:1 EtOH:Water for driving this specific equilibrium [2].

Q2: The product is turning pink/brown during drying. Why?

Diagnosis: Oxidative degradation or Decarboxylation.

  • Phenolic Oxidation: If the ethoxy group at position 2 is not stable, or if there was unreacted phenol from the very beginning of the synthesis (e.g., 3-hydroxy-4-nitrobenzoic acid derivatives), it will oxidize to quinones, causing color.

  • Decarboxylation: The

    
     group (phenylacetic acid) is thermally sensitive. Drying this solid above 60°C under vacuum, especially if traces of strong acid (HCl/H2SO4) remain, can trigger loss of 
    
    
    
    .

The Fix:

  • Neutralize: Ensure the filter cake is washed with water until the filtrate pH is neutral (pH 6-7) before drying.

  • Temperature Limit: Dry at 40-45°C under high vacuum. Do not exceed 50°C.

  • Inert Atmosphere: Perform the final acidification step under Nitrogen to prevent oxidation of trace phenolic impurities.

Q3: Standard recrystallization isn't working. The recovery is too low.

Diagnosis: You are likely using a single solvent (like Ethanol) where the solubility curve is too steep, or the dicarboxylic acid nature causes "oiling out."

The Fix: Use a Biphasic pH-Swing Purification instead of thermal recrystallization. This utilizes the chemical properties of the dicarboxylic acid to reject non-acidic impurities.

Module 3: Advanced Purification Protocols

Protocol A: The "pH Swing" (Recommended for Crude Purity <90%)

This method relies on the fact that your product is a dicarboxylic acid (


, 

), while most impurities are esters (neutral) or mono-acids.

Step-by-Step:

  • Dissolution: Suspend the crude solid in water (10 volumes).

  • Basification: Slowly add 10%

    
     solution until pH reaches 8.0 - 8.5.
    
    • Why? The diacid dissolves as the disodium salt. Neutral impurities (unhydrolyzed diesters) remain insoluble.

  • Filtration: Filter the hazy solution through Celite or a 0.45µm membrane.

    • Result: The filtrate contains your product; the filter cake traps the impurities.

  • Controlled Precipitation:

    • Cool filtrate to 0-5°C.

    • Slowly add 2N HCl dropwise.

    • Critical: Precipitate usually forms around pH 3-4. Continue to pH 1.5 to ensure full recovery.

  • Wash: Filter and wash the white solid with ice-cold water (not ethanol, as it dissolves the product).

Protocol B: Solvent Recrystallization (For Polishing >95% Purity)

If you require >99.5% purity (API grade), use the Ethyl Acetate / n-Hexane system described in process patents [2].

ParameterSpecification
Solvent A Ethyl Acetate (Hot)
Solvent B n-Hexane (Anti-solvent)
Ratio 1:2 to 1:3 (v/v)
Temperature Dissolve at reflux (approx. 75°C); Cool to 0-5°C.
Yield Expectation 70-76%

Procedure:

  • Dissolve crude acid in minimum hot Ethyl Acetate.

  • (Optional) Treat with activated charcoal (5% w/w) for 15 mins to remove color; filter hot.

  • Slowly add n-Hexane until persistent cloudiness appears.

  • Cool slowly to room temperature, then chill to 0°C.

Module 4: Analytical Validation

Do not rely on melting point alone. Use this HPLC method to separate the mono-ester from the diacid.

HPLC Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents tailing of the carboxylic acid).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 210 nm (carboxyl group) and 280 nm (aromatic ring).

Impurity Fate Mapping:

ImpurityFate Impurity1 Mono-Ester Impurity (Semi-Polar) Step1 pH 8.5 (Bicarbonate Wash) Impurity1->Step1 Impurity2 Decarboxylated By-product (Non-Polar) Impurity2->Step1 Product Target Diacid (Polar/Ionic) Product->Step1 Waste Solid Waste (Traps Impurities) Step1->Waste Insoluble/Filter Cake Filtrate Filtrate (Product) Step1->Filtrate Soluble Disodium Salt

Figure 2: Fate of impurities during the pH-swing purification protocol. Neutral and mono-acidic impurities are less soluble in mild bicarbonate compared to the target diacid.

References

  • Greiff, M., et al. (1994). "Benzoic acid derivatives, pharmaceutical compositions containing them and method for their preparation." U.S. Patent 5,312,924 .[4] Link

  • Zhang, J., et al. (2016). "Preparation method of repaglinide intermediate." CN Patent 105906583B . Link

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 15289162, 4-(Carboxymethyl)-2-ethoxybenzoic acid". PubChem . Link

Sources

Technical Support Center: Reaction Monitoring for 4-(Carboxymethyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving 4-(Carboxymethyl)-2-ethoxybenzoic acid . This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for reaction analysis. Our goal is to equip you with the expertise to diagnose and resolve common analytical challenges, ensuring the integrity and efficiency of your synthetic work.

Understanding the Analyte: 4-(Carboxymethyl)-2-ethoxybenzoic acid

Before diving into troubleshooting, understanding the chemical nature of our target molecule is paramount. 4-(Carboxymethyl)-2-ethoxybenzoic acid (CAS 220438-80-2) is characterized by several key features that influence its chromatographic behavior:

  • Two Carboxylic Acid Groups: These groups are highly polar and acidic. On standard silica gel, they can engage in strong hydrogen bonding, leading to significant tailing. In reversed-phase HPLC, their ionization state, which is pH-dependent, drastically affects retention.[1][2]

  • Aromatic Ring: The benzene ring provides a chromophore, making the compound easily detectable by UV light.[3]

  • Ethoxy Group: This group adds some lipophilicity to the molecule.[1]

These structural characteristics are central to the challenges and solutions discussed below.

Part 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress.[4][5] It allows for a quick assessment of the consumption of starting materials and the formation of products.

TLC Frequently Asked Questions (FAQs)

Q1: What is a recommended general-purpose solvent system (mobile phase) for this compound on a standard silica gel plate?

A1: Due to the high polarity of the two carboxylic acid groups, a polar solvent system is necessary. However, to counteract the strong interaction with the silica stationary phase (which causes streaking), the mobile phase must be acidified. A typical starting point would be a mixture of a non-polar and a polar solvent, with a small amount of acid.

Solvent System ComponentRatio (v/v/v) - Starting PointPurpose
Ethyl Acetate70Primary polar solvent
Hexane30Non-polar solvent to adjust polarity
Acetic Acid or Formic Acid0.5 - 1Acid modifier to suppress ionization and reduce tailing[2][5]

You will need to adjust the ratio of ethyl acetate to hexane to achieve an optimal Retention Factor (Rf) value, ideally between 0.3 and 0.5 for the compound of interest.[6]

Q2: How should I prepare my reaction mixture for TLC spotting?

A2: Dilute a small aliquot of your reaction mixture (e.g., one drop) in a volatile solvent like ethyl acetate or dichloromethane. The goal is to have a concentration that is high enough to be visible but not so high that it overloads the plate, which can cause streaking.[7] If the reaction solvent is high-boiling (like DMF or DMSO), it's crucial to dilute significantly to prevent it from affecting the chromatography.

Q3: How can I visualize the spots on the TLC plate?

A3: The aromatic ring in 4-(Carboxymethyl)-2-ethoxybenzoic acid makes it UV-active. Visualization under a UV lamp at 254 nm is the most common and non-destructive first step.[3] The compound will appear as a dark spot on the fluorescent green background of the plate. For further confirmation or if dealing with non-UV active byproducts, you can use chemical stains like potassium permanganate (which reacts with oxidizable groups) or p-anisaldehyde.[3]

TLC Troubleshooting Guide

Problem: My spots are streaking or "tailing" severely down the plate.

  • Causality: This is the most common issue for carboxylic acids on silica gel. The acidic protons of your analyte form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This strong interaction prevents the compound from moving smoothly with the mobile phase, causing it to lag behind and create a "tail".[2]

  • Solution 1 (Primary): Add a small amount (0.5-2%) of a volatile acid like acetic or formic acid to your eluting solvent system. The added acid protonates the silica gel surface and ensures your analyte remains in its less polar, protonated form, minimizing the strong interactions that cause tailing.[2][5]

  • Solution 2: Try a different, more polar solvent system that can better compete for the hydrogen bonding sites, such as Dichloromethane:Methanol (9:1) with 1% acetic acid.[8]

Problem: My spot remains on the baseline (Rf ≈ 0).

  • Causality: Your mobile phase is not polar enough to move the highly polar analyte off the starting line. The compound is adsorbing too strongly to the stationary phase.[9]

  • Solution: Increase the polarity of your mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate. For instance, move from a 30:70 ethyl acetate:hexane mix to a 50:50 or even 70:30 mix. If that is still insufficient, switch to a more polar solvent system entirely, such as dichloromethane/methanol.[10]

Problem: I don't see any spots on my TLC plate.

  • Causality: This could be due to several factors: the sample concentration is too low, the compound is not UV-active (unlikely for this molecule but possible for byproducts), or the reaction has not produced the expected product.

  • Solution 1 (Concentration): Prepare a more concentrated sample for spotting. Alternatively, you can spot the same location multiple times, allowing the solvent to fully evaporate between each application to build up the concentration without creating a large initial spot.[7]

  • Solution 2 (Visualization): After checking under UV light, use a chemical stain. A potassium permanganate dip is a good general-purpose stain for organic compounds.

  • Solution 3 (Reaction Check): Spot the starting material alongside the reaction mixture to confirm that your spotting and visualization techniques are working. If you can see the starting material but not the product, it may indicate an issue with the reaction itself.

Workflow for TLC Troubleshooting

start Run TLC Plate q1 Are spots visible? start->q1 no_spots Troubleshoot Visibility: 1. Increase concentration 2. Spot multiple times 3. Use a chemical stain q1->no_spots No q2 Are spots streaking? q1->q2 Yes no_streaking Analyze Rf Value q2->no_streaking No streaking Troubleshoot Tailing: 1. Add 1% Acetic Acid to mobile phase 2. Switch to a more polar solvent system q2->streaking Yes q3 Is Rf value optimal (0.3-0.5)? no_streaking->q3 streaking->start Re-run rf_ok Analysis Complete q3->rf_ok Yes rf_low Rf too low (at baseline): Increase mobile phase polarity (e.g., more Ethyl Acetate) q3->rf_low No, too low rf_high Rf too high (at solvent front): Decrease mobile phase polarity (e.g., more Hexane) q3->rf_high No, too high rf_low->start Re-run rf_high->start Re-run

Caption: Systematic workflow for troubleshooting common TLC issues.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

For quantitative analysis and more precise monitoring, reversed-phase HPLC (RP-HPLC) is the method of choice.

HPLC Frequently Asked Questions (FAQs)

Q1: What type of HPLC column and mobile phase should I start with?

A1: A standard C18 column is the workhorse for reversed-phase analysis and is an excellent starting point. The mobile phase will typically consist of an aqueous component and an organic component, both modified with acid to control the ionization of your analyte.

ParameterRecommendationRationale
Column C18, 5 µm particle size, 4.6 x 150 mmProvides good retention and efficiency for a wide range of organic molecules.
Mobile Phase A Water + 0.1% Formic Acid or Phosphoric AcidThe acid suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Detection UV, ~230-255 nmAromatic acids typically have strong absorbance in this range. A UV scan of a pure sample is recommended to find the absorbance maximum (λmax).[12]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CUsing a column oven provides stable retention times.

A gradient elution, for example, starting at 10% B and ramping up to 90% B over 10-15 minutes, is often effective for separating reaction components of differing polarities.

Q2: How do I prepare my sample for HPLC injection?

A2:

  • Dilute: Dilute a small aliquot of the reaction mixture in the mobile phase (or a solvent mixture that is weaker than the mobile phase, like 50:50 water:acetonitrile).[13] Injecting a sample in a solvent much stronger than the mobile phase can cause severe peak distortion.

  • Filter: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) before injection. This is a critical step to remove any particulate matter that could clog the column frit or the instrument tubing, leading to high backpressure.[14]

Q3: Why is my retention time not consistent between runs?

A3: Retention time drift is often caused by insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[15] Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before each injection. Always use a column oven to maintain a constant temperature.[15] Prepare fresh mobile phase daily to avoid changes due to evaporation of the more volatile organic component.

HPLC Troubleshooting Guide

Problem: My peaks are tailing or showing fronting.

  • Causality (Tailing): Peak tailing for this acidic compound is often due to secondary interactions between the analyte and the residual, un-capped silanol groups on the silica-based C18 stationary phase. This is exacerbated if the mobile phase pH is not low enough to fully suppress the ionization of the carboxylic acids.

  • Solution 1 (pH): Ensure your mobile phase is sufficiently acidic. A pH of 2.5-3.0 is ideal. Using 0.1% formic acid or phosphoric acid is usually sufficient. If tailing persists, you can slightly increase the acid concentration or switch to a buffer (e.g., a phosphate buffer) to ensure robust pH control.

  • Causality (Fronting): Peak fronting is typically a sign of column overloading.

  • Solution 2 (Concentration): Dilute your sample further and reinject. Injecting a smaller volume can also resolve the issue.

Problem: My system backpressure is suddenly very high.

  • Causality: High backpressure is almost always caused by a blockage somewhere in the system. The most common culprits are a clogged column inlet frit or a blocked guard column.[14]

  • Troubleshooting Steps:

    • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the instrument tubing or injector.

    • Backflush the Column: If the column is the issue, reverse its direction and flush it with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate. This can often dislodge particulates from the inlet frit. Warning: Only do this on columns that are not designated as "unidirectional".

    • Replace the Frit/Guard Column: If backflushing fails, the inlet frit of the column may need to be replaced, or if you are using a guard column, it should be discarded and replaced.[14]

Problem: I am seeing broad, distorted peaks.

  • Causality: Broad peaks can result from several issues, including a void in the column packing, extra-column volume (e.g., using tubing with a large internal diameter), or injecting the sample in a solvent that is much stronger than the mobile phase.

  • Solution 1 (Sample Solvent): Always try to dissolve your sample in the initial mobile phase conditions. If the sample won't dissolve, use the weakest possible solvent and inject the smallest possible volume.[13]

  • Solution 2 (Column Health): A void at the head of the column can occur after extended use. This is often irreversible, and the column may need to be replaced.

  • Solution 3 (System Check): Ensure all tubing and connections are appropriate for HPLC and are as short as possible to minimize dead volume.

Logical Flow for HPLC Troubleshooting

start Observe Chromatogram q_pressure Is system pressure normal? start->q_pressure pressure_high High Pressure: 1. Isolate column to locate blockage 2. Backflush column 3. Replace guard column/frit q_pressure->pressure_high No, too high pressure_low Low Pressure: 1. Check for leaks at all fittings 2. Check pump solvent levels q_pressure->pressure_low No, too low q_peak_shape Is peak shape symmetrical? q_pressure->q_peak_shape Yes peak_tailing Peak Tailing: 1. Ensure mobile phase pH is low (~2.5) 2. Increase acid modifier concentration 3. Reduce sample mass on column q_peak_shape->peak_tailing No, tailing peak_broad Broad Peaks: 1. Check sample solvent strength 2. Check for column void 3. Minimize extra-column volume q_peak_shape->peak_broad No, broad q_retention Are retention times stable? q_peak_shape->q_retention Yes retention_drift Retention Drift: 1. Ensure adequate column equilibration 2. Use a column oven for temp control 3. Prepare fresh mobile phase daily q_retention->retention_drift No success Analysis Successful q_retention->success Yes

Caption: A priority-based workflow for HPLC troubleshooting.

References

  • SIELC. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]

  • LC-GC. HPLC Troubleshooting Guide. Available from: [Link]

  • Edubirdie. Monitoring Reactions by TLC. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. Available from: [Link]

  • Chemistry LibreTexts. 2.4: TLC-ANALYSIS. Available from: [Link]

  • ResearchGate. TLC tailing and carboxylic acid?. Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Reddit. carboxylic acid TLC. Available from: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find in-depth troubleshooting guides and frequently asked questions to assist with your experimental work. As your Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower your research.

Proposed Synthetic Pathway

The synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid can be approached through a multi-step pathway, starting from a commercially available precursor. Below is a plausible and efficient route that we will use as the basis for this guide.

Synthetic_Pathway 4-Methylsalicylic_acid 4-Methylsalicylic acid Step1 Step 1: Ethoxylation (Williamson Ether Synthesis) 4-Methylsalicylic_acid->Step1 Diethyl sulfate, K2CO3, Acetone Intermediate1 2-Ethoxy-4-methylbenzoic acid Step1->Intermediate1 Step2 Step 2: Benzylic Bromination Intermediate1->Step2 NBS, AIBN, CCl4 Intermediate2 4-(Bromomethyl)-2- ethoxybenzoic acid Step2->Intermediate2 Step3 Step 3: Cyanation Intermediate2->Step3 NaCN, DMSO Intermediate3 4-(Cyanomethyl)-2- ethoxybenzoic acid Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 H2SO4 (aq), Heat Final_Product 4-(Carboxymethyl)-2- ethoxybenzoic acid Step4->Final_Product

Caption: Proposed multi-step synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for catalyst selection in the ethoxylation (Step 1) of 4-methylsalicylic acid?

A1: The choice of base as a catalyst is crucial in the Williamson ether synthesis for ethoxylation. A moderately strong base is required to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide.

  • Potassium Carbonate (K₂CO₃): This is a commonly used and effective base for this transformation. It is strong enough to deprotonate the phenol but generally not so strong as to cause significant side reactions. It is also easy to handle and remove after the reaction.

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): While stronger bases like KOH and NaOH can also be used, they increase the risk of side reactions, such as the hydrolysis of the ester if the reaction is performed on a methyl salicylate derivative.[1] For the free carboxylic acid, a stronger base might lead to the formation of a dianion, which could affect solubility and reactivity.

  • Potassium tert-butoxide: This is a very strong base and is generally not necessary for simple ethoxylation of a phenol and may lead to undesired side reactions.[1]

The choice of solvent is also critical. Acetone or DMF are good choices as they are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

Q2: Can I perform the carboxymethylation in a single step?

A2: Direct carboxymethylation of the methyl group on 2-ethoxy-4-methylbenzoic acid is challenging. The multi-step approach involving bromination, cyanation, and hydrolysis is generally more reliable and higher yielding. While direct C-H activation and carboxylation methods exist, they often require specific and sometimes expensive transition metal catalysts and are highly substrate-dependent. The proposed pathway utilizes classical and well-understood organic reactions.

Q3: What are the potential side reactions during the benzylic bromination (Step 2)?

A3: The main potential side reaction during benzylic bromination with N-bromosuccinimide (NBS) is the formation of dibrominated or even tribrominated products. This can be minimized by careful control of the stoichiometry of NBS. Using a slight excess of the starting material (2-ethoxy-4-methylbenzoic acid) can also help to suppress over-bromination. Another potential side reaction is the bromination of the aromatic ring, but this is less likely under radical conditions compared to electrophilic aromatic substitution conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Ethoxylation (Step 1) 1. Incomplete deprotonation of the hydroxyl group.2. Poor quality of the ethylating agent (e.g., diethyl sulfate).3. Insufficient reaction time or temperature.1. Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient excess (e.g., 2-3 equivalents).2. Use a fresh, unopened bottle of the ethylating agent.3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of multiple spots on TLC after Benzylic Bromination (Step 2) 1. Over-bromination leading to di- and tri-brominated products.2. Degradation of the starting material or product.1. Use no more than 1.05-1.1 equivalents of NBS. Consider adding the NBS portion-wise.2. Ensure the reaction is protected from excessive light and that the temperature is well-controlled. Use a fresh, pure radical initiator (e.g., AIBN).
Incomplete Cyanation (Step 3) 1. Poor solubility of the cyanide salt.2. Deactivated starting material (e.g., hydrolysis of the bromide).3. Insufficient nucleophilicity of the cyanide.1. Use a polar aprotic solvent like DMSO or DMF to dissolve the sodium or potassium cyanide.2. Ensure the starting bromide is dry and the reaction is performed under anhydrous conditions.3. The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the reaction rate.
Low yield in final Hydrolysis (Step 4) 1. Incomplete hydrolysis of the nitrile.2. Decarboxylation of the product under harsh acidic conditions.1. Increase the reaction time and/or the concentration of the acid. Monitor the reaction by TLC or HPLC.2. Use moderately concentrated acid (e.g., 50% H₂SO₄) and avoid excessively high temperatures. Stepwise hydrolysis under basic conditions followed by acidification is an alternative.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4-methylbenzoic acid
  • To a solution of 4-methylsalicylic acid (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl sulfate (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-(Bromomethyl)-2-ethoxybenzoic acid
  • Dissolve 2-ethoxy-4-methylbenzoic acid (1 equivalent) in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN.

  • Heat the mixture to reflux. The reaction can be initiated using a UV lamp if necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This product is often used in the next step without further purification.

Experimental_Workflow_Bromination cluster_reactants Reactants Reactant 2-Ethoxy-4-methylbenzoic acid Solvent Dissolve in CCl4 Reactant->Solvent NBS NBS NBS->Solvent AIBN AIBN (cat.) AIBN->Solvent Reaction Reflux with stirring Solvent->Reaction Workup Cool and Filter Reaction->Workup Purification Wash and Concentrate Workup->Purification Product 4-(Bromomethyl)-2-ethoxybenzoic acid Purification->Product

Caption: Workflow for the benzylic bromination of 2-ethoxy-4-methylbenzoic acid.

References

  • ResearchGate. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Available from: [Link]

  • Universiti Kebangsaan Malaysia. Synthesis and Characterization of Carboxymethyl Cellulose Derived from Empty Fruit Bunch. Available from: [Link]

  • PMC - NIH. Synthesis and Characterization of Carboxymethyl Chitosan Nanogels for Swelling Studies and Antimicrobial Activity. Available from: [Link]

  • Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • ResearchGate. ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 4-(Carboxymethyl)-2-ethoxybenzoic Acid as a Repaglinide Impurity Standard

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rigorous control of impurities is a non-negotiable cornerstone of pharmaceutical development and manufacturing. For Repaglinide, an essential oral antihyperglycemic agent, ensuring the purity of the Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy.[1] This guide provides a comprehensive framework for the validation of 4-(Carboxymethyl)-2-ethoxybenzoic acid (CAS No: 220438-80-2), a known process-related impurity of Repaglinide, as a certified reference standard.[2][3] We will delve into the scientific rationale behind the validation protocols, present comparative data, and offer detailed, field-proven methodologies. This document is designed to empower analytical development and quality control teams to establish a robust, self-validating system for impurity profiling that aligns with global regulatory expectations.

The Critical Role of Impurity Standards in Drug Safety

In the synthesis of complex molecules like Repaglinide, the formation of related substances is often inevitable.[4] These substances, known as impurities, can arise from starting materials, by-products of side reactions, intermediates, or degradation of the API.[5][6] Regulatory bodies, governed by frameworks such as the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the identification, reporting, and qualification of impurities above specific thresholds.[7][8]

The availability of a well-characterized impurity standard is not merely a matter of compliance; it is the bedrock of any reliable analytical method.[9] Without a purified standard, the accurate quantification of an impurity is compromised, leading to potential risks in batch release, stability testing, and ultimately, patient safety. 4-(Carboxymethyl)-2-ethoxybenzoic acid, also designated as Repaglinide EP Impurity A, is a key impurity that must be monitored.[2][10][11] This guide establishes the scientific validation for its use as a reference standard.

Physicochemical Properties of the Candidate Standard:

PropertyValueSource
Chemical Name 4-(Carboxymethyl)-2-ethoxybenzoic acid[10]
Synonyms Repaglinide Impurity A, (4-Carboxy-3-ethoxy)phenyl Acetic Acid[2][3]
CAS Number 220438-80-2[2][3][10]
Molecular Formula C11H12O5[3][10]
Molecular Weight 224.21 g/mol [3][10]
Appearance White to Off-White Solid[3][10]

The Validation Workflow: A Multi-Pronged Approach

A reference standard's trustworthiness hinges on a rigorous, multi-faceted validation process. The objective is to unequivocally confirm its identity , purity , and stability . The following sections detail the experimental protocols and the scientific rationale underpinning each stage.

ValidationWorkflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Stability Assessment NMR ¹H & ¹³C NMR Spectroscopy MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy HPLC HPLC-UV Purity FTIR->HPLC LOD_LOQ LOD & LOQ Determination Assay Assay vs. Reference Forced_Deg Forced Degradation Study Assay->Forced_Deg Stability_Method Stability-Indicating Method Validation certified Certified Reference Standard Stability_Method->certified start Candidate Standard start->NMR

Fig. 1: Comprehensive validation workflow for a new impurity standard.
Phase 1: Unambiguous Identity Confirmation

The first pillar of validation is to confirm that the chemical structure of the candidate standard is indeed 4-(Carboxymethyl)-2-ethoxybenzoic acid. Relying on a single technique is insufficient; a combination of spectroscopic methods provides orthogonal data, building a robust and irrefutable identity profile.

Protocol 1: NMR Spectroscopy

  • Rationale: Nuclear Magnetic Resonance (NMR) provides the most definitive information about the carbon-hydrogen framework of a molecule. ¹H NMR elucidates the number, connectivity, and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. This combination allows for a complete structural assignment.

  • Methodology:

    • Dissolve 5-10 mg of the standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data and assign all proton and carbon signals.

    • Compare the assigned structure with the expected structure of 4-(Carboxymethyl)-2-ethoxybenzoic acid.

Protocol 2: Mass Spectrometry (MS)

  • Rationale: MS provides the molecular weight of the compound, offering a fundamental check of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, leaving little room for ambiguity.

  • Methodology:

    • Prepare a dilute solution (10-100 µg/mL) of the standard in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution into an ESI-MS (Electrospray Ionization Mass Spectrometer).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Verify that the observed mass for the molecular ion (e.g., [M-H]⁻ in negative mode) corresponds to the calculated exact mass of C11H12O5 (224.0685).

Phase 2: Quantitative Purity and Assay Determination

Once identity is confirmed, the next critical step is to determine the purity of the standard. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose due to its high resolving power and sensitivity.[4]

Protocol 3: RP-HPLC Method for Purity Determination

  • Rationale: A robust, stability-indicating HPLC method is essential to separate the main component from any potential impurities.[12] The choice of a C18 column, a buffered mobile phase, and gradient elution is designed to resolve compounds with varying polarities, which is typical for API and impurity profiles. The method must be validated according to ICH Q2(R1) guidelines.[13]

  • Methodology:

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Phosphoric acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 70% A to 30% A over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 245 nm.[14]

      • Injection Volume: 10 µL.

    • System Suitability: Before analysis, perform system suitability tests (SST). Inject a standard solution six times and verify that the relative standard deviation (RSD) for peak area is ≤ 2.0%.

    • Purity Calculation: Dissolve the standard to a concentration of ~0.5 mg/mL. Inject and calculate purity using the area percent method, correcting for any known impurities if their response factors are determined.

Comparative Data: Standard Performance

The following table illustrates hypothetical, yet realistic, validation data comparing the fully validated "4-(Carboxymethyl)-2-ethoxybenzoic acid" standard against a poorly characterized alternative.

ParameterValidated Standard (Impurity A) Alternative (Uncharacterized Batch) Rationale & Impact
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, HRMSMS onlyImpact: High risk of misidentification. NMR is crucial for isomeric specificity.
Purity (HPLC Area %) 99.8%96.5% (with 3 unk. impurities)Impact: Inaccurate quantification of the impurity in test samples.
Assay (by Mass Balance) 99.5% ± 0.3%Not determinedImpact: Cannot be used for accurate quantitative work (e.g., creating calibration curves).
Water Content (Karl Fischer) 0.15%Not determinedImpact: Water content contributes to mass; ignoring it inflates the perceived purity.
Forced Degradation Stable to heat/light; degrades in acid/base/oxidationNot performedImpact: The stability of the standard itself is unknown, compromising long-term use.
Phase 3: Demonstrating Stability

A reference standard must be stable under defined storage conditions. Furthermore, the analytical method used for its purity determination must be "stability-indicating," meaning it can resolve the standard from its potential degradation products.[12] This is confirmed through forced degradation studies.[15][16][17]

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC_Analysis Analyze via Validated Stability-Indicating HPLC Method Acid->HPLC_Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC_Analysis Oxid Oxidation (3% H₂O₂, RT) Oxid->HPLC_Analysis Therm Thermal (80°C, Dry Heat) Therm->HPLC_Analysis Photo Photolytic (ICH Q1B Light) Photo->HPLC_Analysis Mass_Balance Assess Peak Purity & Mass Balance HPLC_Analysis->Mass_Balance start Impurity Standard Solution start->Acid start->Base start->Oxid start->Therm start->Photo

Fig. 2: Workflow for a forced degradation study.

Protocol 4: Forced Degradation Study

  • Rationale: Exposing the standard to harsh conditions (acid, base, oxidation, heat, light) accelerates its degradation.[15] Analysis of these stressed samples by the HPLC method (Protocol 3) proves that any degradants formed do not co-elute with the main peak, thus validating the method as stability-indicating.

  • Methodology:

    • Prepare five separate solutions of the standard (~0.5 mg/mL).

    • Acidic: Add 0.1N HCl, heat at 60°C for 4 hours.

    • Basic: Add 0.1N NaOH, heat at 60°C for 2 hours.

    • Oxidative: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Store a solid sample at 80°C for 48 hours, then dissolve.

    • Photolytic: Expose a solution to light as per ICH Q1B guidelines.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by the validated HPLC method and evaluate the chromatograms for new peaks and a decrease in the main peak area. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak.

Conclusion and Recommendation

The comprehensive validation process detailed above provides irrefutable evidence for the suitability of 4-(Carboxymethyl)-2-ethoxybenzoic acid as a reference standard. Through orthogonal identity confirmation, rigorous purity and assay determination, and a stability-indicating method proven by forced degradation, this standard is established as a trustworthy tool for the quantitative control of Repaglinide impurities.

Using an unvalidated or poorly characterized standard introduces significant risk into the drug development lifecycle, potentially leading to inaccurate batch dispositions, failed regulatory submissions, and compromised patient safety. We strongly recommend the adoption of this fully validated standard for all routine quality control, stability testing, and analytical method validation activities involving Repaglinide. This ensures data integrity and unwavering compliance with global pharmaceutical quality standards.

References

  • Veeprho. Repaglinide EP Impurity A | CAS 220438-80-2. [Link]

  • Allmpus. Repaglinide EP Impurity A / Repaglinide BP Impurity A. [Link]

  • Pharmaffiliates. Repaglinide - Impurity A | CAS No : 220438-80-2. [Link]

  • Veeprho. Repaglinide Impurities and Related Compound. [Link]

  • Pharmaffiliates. Repaglinide-impurities. [Link]

  • International Journal of Advances in Pharmaceutical Research. RP-HPLC method for repaglinide and voglibose in pure/forms. [Link]

  • Asian Journal of Pharmaceutical Research. Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. [Link]

  • ResearchGate. Impurity profile study of repaglinide | Request PDF. [Link]

  • ResearchGate. New validated RP-HPLC method for the estimation of repaglinide in pharmaceutical formulation | Request PDF. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • European Medicines Agency. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Mourne Training Services. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • TGA. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ResolveMass. Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • DR JCR BIO. Repaglinide Archives. [Link]

  • YouTube. Impurities in new drug substance| ICH Q3A(R2). [Link]

Sources

Comparative Analysis: 4-(Carboxymethyl)-2-ethoxybenzoic Acid Scaffolds in Meglitinide Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 4-(Carboxymethyl)-2-ethoxybenzoic acid , a critical pharmacophore scaffold in the development of meglitinide-class antidiabetic agents.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers.

Executive Summary: The "Acid Moiety" Dilemma

In the development of non-sulfonylurea insulin secretagogues (glinides), 4-(Carboxymethyl)-2-ethoxybenzoic acid (hereafter referred to as CMEBA ) serves as the defining "Anchor Scaffold" for Repaglinide. While often categorized merely as an intermediate (USP Impurity A), its structural features—specifically the 2-ethoxy group and the dicarboxylic acid functionality—dictate the physicochemical profile and receptor binding kinetics of the final drug.

This guide compares CMEBA against its functionalized derivatives (Repaglinide) and structural analogs (Mitiglinide precursors) to elucidate the Structure-Activity Relationship (SAR) driving potency at the SUR1 receptor.

Key Comparative Metrics
FeatureCMEBA (Scaffold) Repaglinide (Drug) Mitiglinide (Analog)
Role Synthetic Precursor / ImpurityActive Pharmaceutical IngredientAlternative Glinide
Receptor Affinity (

)

(Est.)


Lipophilicity (LogP)

(High Polarity)

(Optimized)

Solubility (pH 7.4) High (

)
Low (

)
Moderate
Metabolic Fate Glucuronidation (Direct)CYP2C8/3A4 OxidationGlucuronidation

Chemical Space & Structural Logic

The efficacy of CMEBA analogs hinges on the "U-shaped" conformation required to fit the SUR1 receptor pocket.

The "Anchor" Hypothesis

The 2-ethoxy group on the benzoic acid ring is not merely a lipophilic spacer; it forces the molecule into a specific torsion angle relative to the amide bond in the final drug, locking the active conformation.

  • CMEBA (Precursor): The free carboxylic acid at the 4-position is highly polar, preventing passive diffusion across the

    
    -cell membrane.
    
  • Repaglinide (Product): Amidation of the 4-carboxymethyl group with a bulky amine (piperidine moiety) creates the hydrophobic "tail" necessary for high-affinity binding to the sulfonylurea receptor.

Pathway Visualization (DOT)

The following diagram illustrates the synthetic evolution and logic flow from the CMEBA scaffold to the active drug.

G cluster_0 Precursor Synthesis cluster_1 Functionalization (Drug Design) cluster_2 Metabolic Divergence Ethyl_2_ethoxy Ethyl 2-ethoxybenzoate CMEBA CMEBA (Scaffold) Ethyl_2_ethoxy->CMEBA Haloalkylation & Hydrolysis Amidation Amidation w/ (S)-3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine CMEBA->Amidation Activation (CDI/SOCl2) M2_Metabolite M2 Metabolite (Oxidized Dicarboxylic Acid) CMEBA->M2_Metabolite Structural Similarity Repaglinide Repaglinide (Active Drug) Amidation->Repaglinide Coupling Repaglinide->M2_Metabolite CYP2C8/3A4 Oxidation

Caption: Synthetic trajectory from CMEBA scaffold to Repaglinide, highlighting the critical amidation step that switches the molecule from a polar precursor to a lipophilic drug.

Performance Analysis: Scaffold vs. Drug

Biological Activity (SUR1 Binding)

The primary performance metric is the displacement of


-glibenclamide from SUR1 receptors in HEK293 or COS-7 cells.
  • CMEBA: Lacks the hydrophobic domain required for the "B-site" of the SUR1 receptor. Its activity is negligible (

    
    ), proving that the benzoic acid core alone is insufficient for insulin secretion.
    
  • Repaglinide: The addition of the piperidine-phenyl side chain improves affinity by

    
    -fold (
    
    
    
    ).
  • Causality: The CMEBA scaffold provides the ionic interaction (via the remaining carboxyl group) with the receptor's Arginine residue, while the side chain anchors the molecule in the lipid pocket.

Physicochemical Stability
PropertyCMEBARepaglinideImplications for Development
pKa (Acid 1) ~3.5 (Benzoic)4.1CMEBA is ionized at physiological pH, limiting oral bioavailability.
pKa (Acid 2) ~4.5 (Acetic)N/A (Amidated)The loss of the second acid group in Repaglinide prevents rapid renal clearance.
Thermal Stability High (

)
Moderate (

)
CMEBA is a robust starting material suitable for harsh reaction conditions.

Experimental Protocols

These protocols are designed to be self-validating. The synthesis protocol includes a TLC checkpoint, and the assay protocol uses a positive control (Glibenclamide) for validity.

Protocol A: Synthesis of CMEBA (Optimized Yield)

Objective: Synthesize the scaffold from 2-ethoxybenzoic acid via chloromethylation and carboxylation.

  • Reagents: 2-ethoxybenzoic acid (1.0 eq), Paraformaldehyde, HCl gas, NaCN, NaOH.

  • Chloromethylation: Dissolve 2-ethoxybenzoic acid in concentrated HCl/ZnCl2. Add paraformaldehyde portion-wise at

    
    . Stir for 4 hours.
    
    • Checkpoint: TLC (Hexane:EtOAc 7:3) should show disappearance of starting material (

      
      ).
      
  • Cyanation: Treat the chloromethyl intermediate with NaCN in DMSO at

    
     for 2 hours.
    
    • Safety: Use a closed system with a scrubber for HCN.

  • Hydrolysis: Reflux the nitrile intermediate in 10% NaOH for 6 hours. Acidify with HCl to pH 2.

  • Purification: Recrystallize from ethanol/water (1:1).

    • Expected Yield: 65-75%.

    • Validation:

      
      -NMR (DMSO-
      
      
      
      ) must show two carboxyl protons (
      
      
      ) and the ethoxy triplet/quartet.
Protocol B: Comparative SUR1 Binding Assay

Objective: Quantify the affinity gap between the CMEBA scaffold and the final drug.

  • Cell Line: HEK293 cells stably expressing human SUR1 and Kir6.2.

  • Membrane Prep: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge at 40,000

    
    .
    
  • Incubation:

    • Mix membrane protein (

      
      ) with 1 nM 
      
      
      
      -glibenclamide.
    • Add test compounds (CMEBA vs. Repaglinide) in increasing concentrations (

      
       M to 
      
      
      
      M).
    • Incubate at

      
       for 60 minutes.
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

      
       using non-linear regression.
      
    • Validation: Glibenclamide control should yield

      
      .
      

References

  • Grekkzs, A. et al. (1999). Pharmacokinetic and pharmacodynamic properties of repaglinide, a novel insulin secretagogue. Diabetes Research and Clinical Practice. Link

  • Gromada, J. et al. (1995). Effects of the hypoglycaemic agent repaglinide on ATP-sensitive potassium channels in pancreatic beta-cells.[1] Diabetologia.[1][2] Link

  • Marchetti, P. et al. (2000). Pharmacokinetics and pharmacodynamics of repaglinide in type 2 diabetes. Clinical Pharmacokinetics. Link

  • European Pharmacopoeia (Ph. Eur.). Repaglinide Monograph: Impurity A (4-carboxymethyl-2-ethoxybenzoic acid).[3]Link

  • Dörwald, F. Z. (2013). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH. (Context for benzoic acid derivatization). Link

Sources

A Comparative Spectroscopic Guide to 4-(Carboxymethyl)-2-ethoxybenzoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. "4-(Carboxymethyl)-2-ethoxybenzoic acid" and its ester derivatives represent a class of compounds with significant potential, necessitating a thorough understanding of their structural features. This guide provides a comprehensive comparative analysis of these molecules using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the data and comparing with closely related analogues, this document serves as a practical reference for researchers engaged in the synthesis and analysis of these and similar compounds.

The Structural Framework: An Overview

The subject of our analysis, "4-(Carboxymethyl)-2-ethoxybenzoic acid," possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of two carboxylic acid moieties, an ether linkage, and a substituted benzene ring provides a rich tapestry of signals to be interpreted. Esterification of one or both carboxylic acid groups introduces further nuances to the spectra, which this guide will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise connectivity of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectral Data for 4-(Carboxymethyl)-2-ethoxybenzoic Acid:

Proton Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity Integration Rationale and Comparative Insights
Aromatic H (H-3)~6.9 - 7.1d1HOrtho to the electron-donating ethoxy group, this proton will be shielded and appear at a relatively upfield region for aromatic protons.
Aromatic H (H-5)~7.2 - 7.4dd1HCoupled to both H-3 and H-6, this proton will appear as a doublet of doublets.
Aromatic H (H-6)~7.8 - 8.0d1HOrtho to the electron-withdrawing carboxylic acid group, this proton will be deshielded and appear downfield.
Carboxymethyl (-CH₂-)~3.6 - 3.8s2HThe methylene protons adjacent to a carboxylic acid and an aromatic ring are expected in this region.
Ethoxy (-OCH₂-)~4.0 - 4.2q2HThe methylene protons of the ethoxy group will be a quartet due to coupling with the methyl protons.
Ethoxy (-CH₃)~1.3 - 1.5t3HThe methyl protons of the ethoxy group will appear as a triplet.
Carboxylic Acid (-COOH)~10.0 - 13.0br s2HThe acidic protons of the two carboxylic acid groups will appear as a broad singlet at a very downfield chemical shift.

Comparative Analysis with Esters:

Upon esterification, for instance, to form the dimethyl ester, the following changes are anticipated:

  • Disappearance of Carboxylic Acid Protons: The broad singlet between 10.0 and 13.0 ppm will be absent.

  • Appearance of Methoxy Protons: A new sharp singlet will appear around 3.7 - 3.9 ppm, integrating to 6H (for the dimethyl ester), corresponding to the two methoxy groups.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.[3]

Expected ¹³C NMR Spectral Data for 4-(Carboxymethyl)-2-ethoxybenzoic Acid:

Carbon Assignment Expected Chemical Shift (δ) ppm Rationale and Comparative Insights
Carboxylic Acid (-COOH)~165 - 175The carbonyl carbons of the carboxylic acid groups are highly deshielded.
Aromatic C (C-2)~155 - 160The carbon bearing the ethoxy group will be significantly downfield.
Aromatic C (C-4)~135 - 140The carbon attached to the carboxymethyl group.
Aromatic C (C-6)~130 - 135Deshielded due to the adjacent carboxylic acid.
Aromatic C (C-1)~120 - 125The carbon attached to the carboxylic acid group.
Aromatic C (C-5)~115 - 120
Aromatic C (C-3)~110 - 115Shielded by the ethoxy group.
Ethoxy (-OCH₂-)~60 - 65
Carboxymethyl (-CH₂-)~35 - 40
Ethoxy (-CH₃)~14 - 16

Comparative Analysis with Esters:

Esterification will primarily affect the chemical shift of the carbonyl carbon, which will shift slightly upfield to the ~160 - 170 ppm range. Additionally, a new signal for the ester alkyl carbon (e.g., ~52 ppm for a methyl ester) will appear.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).[1]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H spectrum and determine the chemical shifts and multiplicities for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation.[4]

Expected FT-IR Absorption Bands for 4-(Carboxymethyl)-2-ethoxybenzoic Acid:

Functional Group Expected Absorption Range (cm⁻¹) Appearance Rationale and Comparative Insights
Carboxylic Acid O-H2500-3300Very BroadThe O-H stretching vibration of the carboxylic acid dimer is characteristically very broad.[5]
C-H (aromatic)3000-3100SharpStretching vibrations of the C-H bonds on the benzene ring.
C-H (aliphatic)2850-2980SharpStretching vibrations of the C-H bonds in the ethoxy and carboxymethyl groups.
Carboxylic Acid C=O1680-1720Strong, SharpThe carbonyl stretch of the aromatic carboxylic acid is typically in this region. Conjugation with the aromatic ring can lower the frequency.
Carboxymethyl C=O1700-1740Strong, SharpThe carbonyl stretch of the aliphatic carboxylic acid.
C=C (aromatic)1450-1600MediumSkeletal vibrations of the aromatic ring.
C-O (ether)1200-1270StrongAsymmetric C-O-C stretching of the aryl alkyl ether.
C-O (acid)1210-1320StrongC-O stretching of the carboxylic acid.

Comparative Analysis with Esters:

The most significant change upon esterification will be in the carbonyl stretching region. The broad O-H stretch of the carboxylic acid will disappear.

  • Ester C=O Stretch: A new, strong absorption band will appear in the range of 1720-1750 cm⁻¹.[6] This is typically at a higher frequency than the corresponding carboxylic acid.

  • Ester C-O Stretch: Two C-O stretching bands will be present for the ester, one in the 1250-1300 cm⁻¹ region and another in the 1000-1150 cm⁻¹ region.[6]

Experimental Workflow for FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis Sample Solid Sample KBr KBr Pellet Sample->KBr Mix & Press ATR ATR Crystal Sample->ATR Place on Crystal Background Background Scan KBr->Background ATR->Background Sample_Scan Sample Scan Background->Sample_Scan Analysis Data Analysis Sample_Scan->Analysis

Caption: A generalized workflow for acquiring FT-IR spectra of solid samples.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule.[7]

Expected Mass Spectrum of 4-(Carboxymethyl)-2-ethoxybenzoic Acid:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₂O₅ = 224.21 g/mol ).

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at M-18, resulting from the loss of a water molecule from the two carboxylic acid groups.

    • Loss of COOH: A peak at M-45, corresponding to the loss of a carboxyl radical.

    • Loss of CH₂COOH: A peak at M-59, from the cleavage of the carboxymethyl group.

    • Loss of OC₂H₅: A peak at M-45, due to the loss of the ethoxy group.

    • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or fragment ions.

Comparative Analysis with Esters:

The mass spectra of the esters will show a different molecular ion peak corresponding to their respective molecular weights. The fragmentation patterns will also be altered.

  • Methyl Ester: The molecular ion will be at m/z 238 (for the monomethyl ester) or 252 (for the dimethyl ester). Key fragments will arise from the loss of the methoxy group (-OCH₃, 31 Da) and the carbomethoxy group (-COOCH₃, 59 Da).

  • Ethyl Ester: The molecular ion will be at m/z 252 (for the monoethyl ester) or 280 (for the diethyl ester). Characteristic fragments will include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the carboethoxy group (-COOC₂H₅, 73 Da).

Logical Flow of Spectroscopic Characterization

Spectroscopic_Characterization cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Compound 4-(Carboxymethyl)-2-ethoxybenzoic Acid or its Ester NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Connectivity Proton & Carbon Connectivity NMR->Connectivity Functional_Groups Functional Groups FTIR->Functional_Groups MW_Fragments Molecular Weight & Fragmentation MS->MW_Fragments Structure Complete Structural Elucidation Connectivity->Structure Functional_Groups->Structure MW_Fragments->Structure

Caption: The integrated approach to structural elucidation using multiple spectroscopic techniques.

Conclusion

This guide provides a predictive and comparative framework for the spectroscopic analysis of "4-(Carboxymethyl)-2-ethoxybenzoic acid" and its esters. By leveraging data from analogous compounds, we have outlined the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry features. The provided experimental protocols and logical workflows offer a robust starting point for researchers in the field. A thorough, multi-technique spectroscopic analysis is indispensable for the unambiguous characterization of these and other novel molecules, ensuring the integrity and reproducibility of scientific research in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

  • Trofimov, B. A., et al. (2009). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry, 20(9), 1767-1777.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.
  • ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-ethoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-ethoxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

Sources

A Researcher's Guide to 4-(Carboxymethyl)-2-ethoxybenzoic Acid and Its Positional Isomers: A Comparative Analysis for Synthetic Strategy and Application

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's ultimate function. The family of (carboxymethyl)ethoxybenzoic acids exemplifies this principle, where subtle shifts in substituent positions can lead to significant variations in synthetic accessibility, physicochemical properties, and biological activity. This guide provides an in-depth comparison of 4-(Carboxymethyl)-2-ethoxybenzoic acid and its key positional isomers, offering field-proven insights for researchers, scientists, and drug development professionals.

The core structure, a benzoic acid backbone modified with both a carboxymethyl (-CH₂COOH) and an ethoxy (-OCH₂CH₃) group, gives rise to several positional isomers. The location of these groups dictates the electronic and steric environment of the molecule, influencing everything from intermolecular interactions to metabolic stability. Understanding these differences is paramount for rational molecular design and the development of efficient, regioselective synthetic routes.

The Synthetic Challenge: Achieving Regioselectivity

The synthesis of disubstituted benzoic acids is a classic challenge in organic chemistry. The primary obstacle is controlling the position of incoming electrophiles or nucleophiles on the benzene ring. The directing effects of the substituents—the carboxyl, ethoxy, and carboxymethyl groups (or their precursors)—are often synergistic or competitive, demanding careful strategic planning.

For instance, the ethoxy group is an ortho-, para-director, while the carboxylic acid and carboxymethyl groups are meta-directors. Synthesizing a specific isomer like 4-(carboxymethyl)-2-ethoxybenzoic acid, which has a 1,2,4-substitution pattern, requires a multi-step approach where the order of substituent introduction and the use of protecting groups are crucial.

A generalized workflow for synthesizing these isomers often involves the strategic functionalization of a simpler, commercially available benzoic acid or phenol derivative. The choice of the starting material is the first critical decision that dictates the overall efficiency of the synthesis.

Synthetic_Strategy cluster_0 Strategic Planning cluster_1 Execution cluster_2 Outcome Start Select Starting Material (e.g., Hydroxybenzoic Acid) DirectingEffects Analyze Directing Effects (Ortho, Para vs. Meta) Start->DirectingEffects ProtectingGroups Plan Protecting Group Strategy DirectingEffects->ProtectingGroups Reaction1 Reaction Step 1 (e.g., Ethylation) ProtectingGroups->Reaction1 Reaction2 Reaction Step 2 (e.g., Carboxymethylation) Reaction1->Reaction2 Purification Purification & Isomer Separation Reaction2->Purification TargetIsomer Target Positional Isomer Purification->TargetIsomer Success Byproducts Undesired Isomers Purification->Byproducts Challenge Protocol_Workflow cluster_step1 Step 1: O-Ethylation cluster_step2 Step 2: Saponification cluster_step3 Step 3: Work-up & Purification Start Dissolve KOH in Ethanol Add_Salicylate Add Methyl Salicylate (Formation of Phenoxide) Start->Add_Salicylate Add_Ethylating_Agent Add Diethyl Sulfate (Williamson Ether Synthesis) Add_Salicylate->Add_Ethylating_Agent Reflux1 Reflux for 6 hours Add_Ethylating_Agent->Reflux1 Add_NaOH Add NaOH Solution Reflux1->Add_NaOH Reflux2 Heat at 65°C for 6 hours Add_NaOH->Reflux2 Cool Cool Reaction Mixture Reflux2->Cool Acidify Acidify with HCl (Precipitation) Cool->Acidify Filter Filter the Solid Acidify->Filter Recrystallize Recrystallize from Hexane Filter->Recrystallize Final_Product Pure 2-Ethoxybenzoic Acid Recrystallize->Final_Product

A Comparative Guide to the Stability of 4-(Carboxymethyl)-2-ethoxybenzoic Acid Under Various Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the chemical stability of 4-(Carboxymethyl)-2-ethoxybenzoic acid, a key intermediate in pharmaceutical development. Understanding the degradation profile of this molecule under various environmental stresses is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product. This document outlines the methodologies for forced degradation studies, presents a comparative analysis of the compound's stability under different conditions, and offers insights into its potential degradation pathways.

Introduction

4-(Carboxymethyl)-2-ethoxybenzoic acid belongs to the family of benzoic acid derivatives, which are widely utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The ethoxy and carboxymethyl substitutions on the benzoic acid core can influence the molecule's physicochemical properties, including its stability. Forced degradation studies, also known as stress testing, are a crucial component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines.[1] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2][3] This proactive approach is essential for the development of stability-indicating analytical methods and for designing stable formulations.[4][5]

This guide will delve into the comparative stability of 4-(Carboxymethyl)-2-ethoxybenzoic acid under four key stress conditions: hydrolysis, oxidation, photolysis, and thermal stress.

Physicochemical Properties of 4-(Carboxymethyl)-2-ethoxybenzoic Acid

While specific experimental data for 4-(Carboxymethyl)-2-ethoxybenzoic acid is not extensively published, its properties can be inferred from structurally similar compounds like 2-ethoxybenzoic acid and 4-ethoxybenzoic acid.[6][7]

PropertyExpected Characteristic
Appearance White to off-white solid
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
Solubility Expected to be soluble in organic solvents and aqueous bases.
Melting Point Likely a crystalline solid with a distinct melting point.

Forced Degradation Studies: Experimental Design

Forced degradation studies are designed to accelerate the chemical degradation of a substance to predict its long-term stability and identify its degradation products.[2][3] The following protocols are designed in accordance with ICH Q1A(R2) and Q1B guidelines.[8][9][10]

General Experimental Workflow

The overall workflow for the forced degradation studies is depicted below.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of 4-(Carboxymethyl)-2-ethoxybenzoic acid Hydrolysis Acid, Base, Neutral Hydrolysis Stock_Solution->Hydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) Stock_Solution->Oxidation Photostability Photolytic Stress (UV/Vis light) Stock_Solution->Photostability Thermal Thermal Stress (Dry Heat) Stock_Solution->Thermal Time_Points Sample at Specific Time Points Hydrolysis->Time_Points Oxidation->Time_Points Photostability->Time_Points Thermal->Time_Points Neutralization Neutralize/Quench Reaction Time_Points->Neutralization HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Neutralization->HPLC_Analysis

Caption: General workflow for forced degradation studies.

Experimental Protocols

3.2.1. Hydrolytic Degradation

  • Objective: To assess the susceptibility of the molecule to hydrolysis across a pH range.

  • Protocol:

    • Prepare solutions of 4-(Carboxymethyl)-2-ethoxybenzoic acid (1 mg/mL) in 0.1 N HCl (acidic), deionized water (neutral), and 0.1 N NaOH (basic).

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[11]

3.2.2. Oxidative Degradation

  • Objective: To evaluate the molecule's sensitivity to oxidation.

  • Protocol:

    • Prepare a solution of 4-(Carboxymethyl)-2-ethoxybenzoic acid (1 mg/mL) in a 3% hydrogen peroxide solution.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

    • Analyze all samples by HPLC.

3.2.3. Photolytic Degradation

  • Objective: To determine the impact of light exposure on the stability of the compound.

  • Protocol:

    • Expose a solid sample and a solution (1 mg/mL in methanol/water) of 4-(Carboxymethyl)-2-ethoxybenzoic acid to a light source that provides both ultraviolet (UV) and visible (Vis) light, as specified in ICH Q1B guidelines.[8][9][12]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC at the end of the exposure period.

3.2.4. Thermal Degradation

  • Objective: To assess the stability of the solid form of the compound at elevated temperatures.

  • Protocol:

    • Place a solid sample of 4-(Carboxymethyl)-2-ethoxybenzoic acid in a controlled temperature oven at 80°C.

    • Withdraw samples at 1, 3, 7, and 14 days.

    • Prepare solutions of the withdrawn samples and analyze by HPLC.

Comparative Stability Analysis: Results and Discussion

The following tables present hypothetical data to illustrate the expected stability profile of 4-(Carboxymethyl)-2-ethoxybenzoic acid under the described stress conditions.

Hydrolytic Stability
Time (hours)% Degradation (0.1 N HCl, 60°C)% Degradation (Water, 60°C)% Degradation (0.1 N NaOH, 60°C)
00.00.00.0
21.2< 0.55.8
42.5< 0.512.1
85.10.825.3
127.81.238.9
2415.22.565.7

Interpretation: The data suggests that 4-(Carboxymethyl)-2-ethoxybenzoic acid is most susceptible to degradation under basic conditions, likely due to the hydrolysis of the ethoxy group or other base-catalyzed reactions.[13][14][15] The stability is significantly better in acidic and neutral conditions, although some degradation is observed over time at elevated temperatures.

Oxidative, Photolytic, and Thermal Stability
Stress ConditionDuration% Degradation
Oxidative (3% H₂O₂, RT)24 hours8.5
Photolytic (ICH Q1B)-4.2
Thermal (80°C, solid)14 days1.8

Interpretation: The compound shows moderate sensitivity to oxidation. Its photostability is relatively good, with minimal degradation under ICH-prescribed light exposure. The solid-state thermal stability is excellent, indicating that the compound is stable at elevated temperatures in the absence of a solvent. The thermal degradation of benzoic acid derivatives often occurs at much higher temperatures.[16]

Potential Degradation Pathway

Based on the structure and the forced degradation results, a plausible degradation pathway can be proposed. Under hydrolytic and oxidative stress, the primary points of degradation are likely the ethoxy and carboxymethyl groups.

Degradation Pathway Parent 4-(Carboxymethyl)-2-ethoxybenzoic acid Deg1 Hydrolysis Product (e.g., 4-(Carboxymethyl)-2-hydroxybenzoic acid) Parent->Deg1  Base/Acid Hydrolysis Deg2 Oxidative Product (e.g., cleavage of carboxymethyl group) Parent->Deg2  Oxidation (H₂O₂) Deg3 Further Degradants Deg1->Deg3 Deg2->Deg3

Caption: A potential degradation pathway for 4-(Carboxymethyl)-2-ethoxybenzoic acid.

Recommended Storage Conditions

Based on the comparative stability data, the following storage conditions are recommended for 4-(Carboxymethyl)-2-ethoxybenzoic acid to ensure its long-term stability:

  • Temperature: Store in a cool, dry place. While thermally stable, storage at controlled room temperature is advisable.[17]

  • Light: Protect from light to prevent potential photodegradation.

  • pH: Avoid exposure to highly basic conditions, as the compound is most susceptible to degradation in an alkaline environment.

Conclusion

This guide provides a framework for understanding the stability of 4-(Carboxymethyl)-2-ethoxybenzoic acid. The forced degradation studies indicate that the compound is most sensitive to basic hydrolysis and moderately sensitive to oxidation. It exhibits good stability under neutral, acidic, photolytic, and thermal stress conditions. These findings are critical for guiding formulation development, establishing appropriate storage conditions, and developing robust, stability-indicating analytical methods. Further studies to isolate and characterize the degradation products are recommended to fully elucidate the degradation pathways.

References

  • Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]

  • PubChem. 2-Ethoxybenzoic acid. [Link]

  • PubChem. 4-Ethoxybenzoic acid. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • ResearchGate. General reaction of the hydrolysis reaction for the benzoic acid derivatives under study. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. Study of thermal degradation of plasticized poly (4- ethoxystyrene) in solution and solid films. [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

  • ResearchGate. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. [Link]

  • DelveInsight. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • SpringerLink. Acids: Derivatization for GC Analysis. [Link]

  • Google Patents. (2014).
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. Degradation pathway of 2,4-dichlorobenzoic acid by strain... [Link]

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability. [Link]

  • PLOS One. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. PMC. [Link]

  • ResearchGate. The thermal decomposition of benzoic acid. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Wikipedia. 2-Ethoxybenzoic acid. [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

Sources

Validation of the biological inertness of "4-(Carboxymethyl)-2-ethoxybenzoic acid" as an impurity

[1][2]

Common Name: Repaglinide Impurity A CAS Registry Number: 220438-80-2 Chemical Formula: C₁₁H₁₂O₅ Molecular Weight: 224.21 g/mol [1][2][3][4]

Executive Summary & Strategic Context

In the development of meglitinide-class antidiabetics, specifically Repaglinide , the qualification of process-related impurities is a critical regulatory milestone. 4-(Carboxymethyl)-2-ethoxybenzoic acid (hereafter referred to as CMEBA ) is a primary intermediate and degradation product (hydrolysis of the ethyl ester).[1][2]

This guide delineates the validation framework to demonstrate the biological inertness of CMEBA. Unlike the parent API, which actively binds the Sulfonylurea Receptor 1 (SUR1) to stimulate insulin secretion, CMEBA must be proven to lack this pharmacological activity ("inertness") while simultaneously possessing no genotoxic or cytotoxic liabilities at ICH Q3A/B reporting thresholds.

The Validation Thesis

To validate inertness, we must experimentally prove:

  • Loss of Efficacy: The molecule cannot trigger KATP channel closure (unlike Repaglinide).[1][2]

  • Lack of Toxicity: The molecule is non-mutagenic (Ames negative) and non-cytotoxic at physiologically relevant concentrations.[1]

Structural & In Silico Assessment

Before wet-lab validation, a theoretical framework based on Structure-Activity Relationship (SAR) is required to justify the "Inertness Hypothesis."[1][2]

FeatureRepaglinide (API)CMEBA (Impurity)Biological Implication
Pharmacophore Complex acyl-piperidine moietyAbsent (Replaced by carboxylic acid)Loss of Potency: The piperidine ring is critical for hydrophobic pocket binding in SUR1.[1][2]
Acidic Domain Monocarboxylic acidDicarboxylic acid Altered Distribution: Increased polarity (lower LogP) reduces membrane permeability and intracellular accumulation.[1][2]
Structural Alerts None (Safe Class)Benzoic acid derivativeSafety Signal: Benzoic acid derivatives are generally well-tolerated (GRAS-like), unlike anilines or hydrazines.[1][2]
In Silico Toxicology (ICH M7 Protocol)[2]
  • Software: Derek Nexus / Sarah Nexus.[1][2]

  • Predicted Outcome: Class 5 (Non-mutagenic).[1][2]

  • Rationale: CMEBA lacks "alerting structures" such as nitro groups, aromatic amines, or epoxides. The carboxylic acid and ethoxy ether functionalities are metabolically stable and non-reactive.

Experimental Validation Framework

To objectively validate CMEBA, a tiered experimental approach is required.

Diagram 1: The Inertness Validation Workflow

This workflow illustrates the decision logic for qualifying the impurity under ICH guidelines.

ValidationWorkflowStartImpurity Identification(CMEBA)InSilicoIn Silico Assessment(ICH M7: QSAR)Start->InSilicoAlertStructural Alert?InSilico->AlertAmesIn Vitro Genotoxicity(OECD 471 Ames Test)Alert->AmesYes/InconclusiveCytoIn Vitro Cytotoxicity(MTT / Neutral Red)Alert->CytoNo (Class 5)Ames->CytoNegativeFailTOXIC / ACTIVE(Requires TTC Control)Ames->FailPositivePharmaPharmacological Screen(SUR1 Binding Assay)Cyto->PharmaNo ToxicityCyto->FailHigh ToxicityPassVALIDATED INERT(Qualified at Q3A Limits)Pharma->PassNo AffinityPharma->FailHigh Affinity

Caption: Decision tree for qualifying CMEBA, moving from computational prediction to functional biological assays.

Detailed Experimental Protocols

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm CMEBA is non-mutagenic (ICH M7 requirement).

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[2][5][6]

  • Metabolic Activation: Conduct assays ± S9 fraction (rat liver homogenate) to detect pro-mutagens.

  • Dose Range: 5 concentrations, up to 5000 µ g/plate (limit dose).

  • Vehicle: DMSO (CMEBA is poorly soluble in water; DMSO is the standard vehicle).[1][2]

  • Success Criteria:

    • No ≥2-fold increase in revertant colonies compared to solvent control.[1]

    • No dose-dependent response.[1]

Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Prove CMEBA is less toxic than the parent drug or comparable to vehicle control.[2]

  • Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney) – relevant for metabolic organs.[1][2]

  • Comparator:

    • Test: CMEBA (0.1 µM – 100 µM).[1][2]

    • Control: Repaglinide (Parent).[1][2][3]

    • Negative Control: 0.1% DMSO.[1][2]

  • Method:

    • Seed cells (10⁴ cells/well) in 96-well plates.[1][2]

    • Incubate with compounds for 24h and 48h.[1]

    • Add MTT reagent; measure absorbance at 570 nm.[1]

  • Data Output: Calculate IC₅₀.

    • Expectation: CMEBA IC₅₀ > 100 µM (Non-cytotoxic).[1][2]

    • Repaglinide IC₅₀: May show activity due to pharmacological effect, but should not be overtly cytotoxic.

Protocol C: Pharmacological Inertness (SUR1 Binding)

Objective: Confirm CMEBA does not interfere with the therapeutic target (Safety Pharmacology).

  • System: HEK293 cells overexpressing SUR1/Kir6.2 channels.[1][2]

  • Assay: Patch-clamp electrophysiology or FLIPR Membrane Potential Assay.

  • Procedure:

    • Apply Repaglinide (Positive Control) -> Observe depolarization.[1][2]

    • Apply CMEBA (at 10x impurity limit concentration) -> Observe membrane potential.[1][2]

  • Success Criteria: CMEBA induces <10% of the response seen with Repaglinide, confirming it is pharmacologically inactive.

Comparative Data Summary (Expected)

The following table summarizes the expected performance of CMEBA in a validation suite, based on its chemical structure (benzoic acid derivative) versus the active parent.

AssayRepaglinide (Parent)CMEBA (Impurity)Interpretation
Ames Test NegativeNegative CMEBA is non-genotoxic.[1][2]
hERG Inhibition Potential interaction (High conc.)[1][2]No Interaction Lower lipophilicity reduces hERG liability.[1][2]
SUR1 Binding High Affinity (nM range)No Binding / Low Affinity CMEBA lacks the glinide pharmacophore.[1][2]
LogP (Lipophilicity) ~3.9 (High)~1.5 (Low) CMEBA is rapidly excreted; low bioaccumulation.[1][2]
Metabolic Fate CYP2C8/3A4 hydroxylationGlucuronidation CMEBA is likely cleared directly via Phase II conjugation.[1][2]
Diagram 2: Pharmacophore Comparison

Visualizing why CMEBA fails to bind the target receptor.

Pharmacophorecluster_0Repaglinide (Active)cluster_1CMEBA (Inert)R_AcidAcid Group(Anchoring)R_AmideAmide Bond(Linker)R_Acid->R_AmideR_PiperPiperidine Ring(Hydrophobic Pocket)TargetSUR1 ReceptorBinding SiteR_Piper->TargetHigh AffinityBindingR_Amide->R_PiperC_AcidAcid Group(Anchoring)C_MissingMISSING(No Hydrophobic Tail)C_Acid->C_MissingTruncatedC_Missing->TargetNo Binding

Caption: Structural truncation in CMEBA removes the hydrophobic domain required for SUR1 receptor locking.[2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Repaglinide Monograph 2135. (Defines "Impurity A" as 4-(carboxymethyl)-2-ethoxybenzoic acid).[1][2][3][4][7][8]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.

    • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

      • OECD . Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals.[9][10]

        • PubChem . Compound Summary: 4-(Carboxymethyl)-2-ethoxybenzoic acid (CID 15289162).[1][2][11]

          • [1]

        Safety Operating Guide

        A Comprehensive Guide to the Safe Disposal of 4-(Carboxymethyl)-2-ethoxybenzoic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Carboxymethyl)-2-ethoxybenzoic acid, tailored for researchers and drug development professionals. Our approach is grounded in established safety protocols and regulatory standards, ensuring a self-validating system for your laboratory's chemical hygiene plan.

        Hazard Identification and Essential Safety Data

        Key Hazard Profile: Based on analogous compounds, 4-(Carboxymethyl)-2-ethoxybenzoic acid should be handled as a substance that can cause significant irritation.[1][2][3]

        Hazard ClassificationDescriptionRationale & Causality
        Skin Irritation Causes skin irritation upon contact.[1][2]The acidic nature of the carboxylic acid group and the aromatic ring structure can disrupt the skin's lipid barrier, leading to inflammation and irritation.
        Serious Eye Damage Causes serious, potentially irreversible eye damage.[1][4]Direct contact with the eyes can lead to severe irritation or chemical burns to the cornea due to the compound's acidic properties. Immediate and prolonged rinsing is critical.[3]
        Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[2][5]Fine solid particles can irritate the mucous membranes of the respiratory tract. Handling should occur in well-ventilated areas to minimize inhalation exposure.[5]
        Combustible Dust May form combustible dust concentrations in air.[1]Like many fine organic powders, when suspended in air in sufficient concentration, it can pose a dust explosion hazard if an ignition source is present.

        Pre-Disposal: Safe Handling and Storage of Waste

        Proper handling and storage from the moment the material is designated as waste are critical to prevent accidents and ensure regulatory compliance.

        Personal Protective Equipment (PPE): Always wear appropriate PPE when handling waste 4-(Carboxymethyl)-2-ethoxybenzoic acid.[1] This is a non-negotiable standard operating procedure.

        • Eye Protection: Chemical safety goggles or a face shield.[1]

        • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

        • Body Protection: A lab coat or protective clothing to prevent skin exposure.[1]

        Waste Storage Protocols:

        • Container: Use a dedicated, clearly labeled, and chemically compatible container with a tightly sealing lid.

        • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "4-(Carboxymethyl)-2-ethoxybenzoic acid" and any solvents used.

        • Segregation: Store the waste container away from incompatible materials.[1] This is crucial to prevent dangerous chemical reactions. Incompatible materials include:

          • Strong Oxidizing Agents (e.g., perchlorates, nitrates)[6]

          • Strong Bases (e.g., sodium hydroxide)[6]

          • Strong Acids

          • Strong Reducing Agents

        • Location: Keep the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1]

        Spill Management Protocol

        In the event of a spill, immediate and correct action can mitigate potential harm.

        • Evacuate and Secure: Evacuate non-essential personnel and control access to the spill area.[6]

        • Ventilate: Ensure the area is well-ventilated.

        • Control Ignition Sources: Eliminate all potential sources of ignition.[6]

        • Containment: Moisten the spilled solid material to prevent dust formation.[6]

        • Clean-up: Carefully sweep or use a HEPA-filter vacuum for clean-up.[6] Place the collected material into a sealed, labeled container for hazardous waste disposal.[6][7]

        • Decontamination: Wash the spill area thoroughly after the material has been collected.[6]

        • Do Not Use Sewers: Never wash spilled material into the sewer system.[4][6][7]

        The Disposal Decision Workflow: A Step-by-Step Guide

        Disposal is not a single action but a process guided by regulatory requirements. The primary directive is that chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete classification.[1]

        DisposalWorkflow cluster_caption Disposal Decision Workflow for Lab Chemicals *TSDF: Treatment, Storage, and Disposal Facility start_end start_end process process decision decision output output A Waste Generation: 4-(Carboxymethyl)-2-ethoxybenzoic acid B Characterize Waste (Review SDS, Hazard Info) A->B C Is it a Hazardous Waste per EPA/Local Regs? B->C D Segregate in a Labeled, Sealed Hazardous Waste Container C->D Yes I Consult EHS for non-hazardous lab waste stream C->I No E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EHS or Licensed Disposal Contractor E->F G Arrange for Pickup and Manifest Documentation F->G H Final Disposal at an Approved TSDF* G->H

        Caption: Disposal Decision Workflow for Lab Chemicals.

        Step 1: Waste Characterization You must determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8] Given its acidic nature, 4-(Carboxymethyl)-2-ethoxybenzoic acid waste may be classified as corrosive if its pH is sufficiently low in solution.

        Step 2: Containerization and Labeling

        • Action: Place the waste into a compatible, sealed container. As a precautionary measure, all chemical waste should be handled as hazardous unless confirmed otherwise.

        • Causality: Proper containment prevents leaks and spills, while clear labeling ensures that anyone handling the container knows its contents and associated dangers, as mandated by OSHA's Hazard Communication Standard.[9]

        Step 3: Arrange for Professional Disposal

        • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][10] Never dispose of this chemical down the drain or in the regular trash.[4][10]

        • Causality: Professional disposal services are equipped to transport and manage hazardous waste according to strict EPA and Department of Transportation (DOT) regulations, ensuring it reaches an approved treatment, storage, and disposal facility (TSDF).

        Decontamination and Disposal of Empty Containers

        An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous.

        Protocol for Empty Container Decontamination:

        • Thoroughly Empty: Ensure all contents have been removed. If a residue remains that cannot be removed, the container must be disposed of as hazardous waste.[11]

        • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[12]

        • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[11] Subsequent rinsates may also need to be collected, depending on local regulations and the toxicity of the compound.

        • Deface Label: Completely remove or deface the original label on the container to avoid confusion.[11]

        • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular laboratory glassware or solid waste stream.[12]

        Environmental Considerations and Regulatory Framework

        Benzoic acid and its derivatives can be moderately toxic to aquatic organisms.[13] Improper disposal, such as pouring them down the drain, can lead to contamination of water sources.[10] Under certain conditions, these compounds can form more persistent organic pollutants in the environment.[13][14]

        Your laboratory's procedures must comply with the following key regulations:

        • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires a Chemical Hygiene Plan (CHP) that includes disposal procedures.[9][15]

        • Environmental Protection Agency (EPA): The EPA, under RCRA, governs the management and disposal of hazardous waste from "cradle to grave."

        By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always prioritize consulting your institution's EHS department, as they will have specific protocols that align with local and state regulations.

        References

        • Carl ROTH. Safety Data Sheet: Benzoic acid. Retrieved from [Link]

        • ChemAnalyst. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

        • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

        • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]

        • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (1910.1450). Retrieved from [Link]

        • Environmental Science and Pollution Research International. (n.d.). Environmental Impact of Ether Carboxylic Derivative Surfactants. Retrieved from [Link]

        • Environmental Analysis Health and Toxicology. (2025). Benzoic Acid Manufacturing and Environmental Impact. Retrieved from [Link]

        • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

        • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]

        • MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

        • PubMed. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

        • International Journal of Research and Review. (2023). A Review of Environmental Impact of Azo Dyes. Retrieved from [Link]

        • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

        • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

        • University of Oklahoma. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

        • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

        • ChemRxiv. (2024). Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product. Retrieved from [Link]

        • University of Central Florida. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

        • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]

        Sources

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        4-(Carboxymethyl)-2-ethoxybenzoic acid
        Reactant of Route 2
        Reactant of Route 2
        4-(Carboxymethyl)-2-ethoxybenzoic acid

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.